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(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Documentation Hub

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  • Product: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
  • CAS: 2090265-34-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Structural Deconstruction and Molecular Rationale In the landscape of drug development, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol represents a highly functionalized, transient heterocyclic scaffold. Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Deconstruction and Molecular Rationale

In the landscape of drug development, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol represents a highly functionalized, transient heterocyclic scaffold. Understanding its behavior requires a deconstruction of its constituent functional groups:

  • 1H-Pyrazole Core : Functions as a rigid, aromatic backbone capable of diverse π -stacking and hydrophobic interactions within target binding pockets.

  • Pyridin-4-yl Moiety : Introduces a basic nitrogen at the C3 position. This is a privileged pharmacophore for kinase hinge-region binding and acts as the primary driver for pH-dependent aqueous solubility.

  • Ethyl Group : Appended at C5, this short aliphatic chain provides localized lipophilicity, balancing the molecule's polar surface area without introducing excessive steric bulk.

  • N-Hydroxymethyl Group (-CH₂OH) : The defining and most reactive feature of the molecule. Attached to the N1 position of the pyrazole, this hemiaminal-like linkage dictates the compound's chemical stability, acting as a dynamic structural element rather than a static functional group.

Physicochemical Profile

To establish a baseline for formulation and assay development, the fundamental physicochemical properties of the compound are summarized below. Due to the lability of the N-hydroxymethyl group, these values represent the intact, un-degraded molecule.

PropertyValue (Predicted/Calculated)Method / Significance
Molecular Formula C₁₁H₁₃N₃O-
Molecular Weight 203.24 g/mol Optimal for favorable ligand efficiency (LE).
LogP 1.65 ± 0.2Consensus prediction; indicates moderate lipophilicity suitable for oral absorption.
pKa (Pyridine N) ~5.2Potentiometric estimate; largely un-ionized at physiological pH (7.4).
Topological Polar Surface Area 59.1 ŲWell within the < 140 Ų limit for membrane permeability.
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski’s Rule of Five.
Rotatable Bonds 3High structural rigidity, minimizing entropic penalty upon binding.

Chemical Stability: The N-Hydroxymethyl Equilibrium

The most critical physicochemical characteristic of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is the thermodynamic instability of its N-hydroxymethyl group. Synthetically, N-hydroxymethyl pyrazoles are generated via the reaction of a parent pyrazole with aqueous formaldehyde or paraformaldehyde ([1]).

However, this bond formation is highly reversible. In aqueous media, these compounds act as formaldehyde donors, existing in an equilibrium where they release formaldehyde and revert to the parent pyrazole ([2]).

Causality of Instability: The electron-withdrawing nature of the pyrazole ring weakens the N-C bond of the hydroxymethyl group. Under physiological conditions (pH 7.4, 37°C), hydrolysis is favored. Because of this inherent instability, N-hydroxymethylation is frequently encountered as a transient synthetic byproduct—often requiring specific aqueous base operations for removal during purification ([3])—or it is intentionally engineered as a prodrug strategy to temporarily enhance aqueous solubility before systemic cleavage.

Experimental Protocols for Characterization

To rigorously evaluate this compound and prevent false positives in biological assays caused by degradation, the following self-validating protocols must be employed.

Protocol A: Degradation Kinetics and Formaldehyde Release Assay (LC-MS/MS)
  • Causality: Standard stability assays only measure the disappearance of the parent compound, which is insufficient for hemiaminal structures. Because this molecule degrades into a volatile byproduct (formaldehyde), we must trap the byproduct to prove the mechanistic pathway and ensure mass balance.

  • Self-Validating System: The inclusion of 2,4-Dinitrophenylhydrazine (DNPH) derivatizes the released formaldehyde into a stable chromophore/ion, allowing simultaneous quantification of parent loss, parent pyrazole formation, and byproduct release.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO (stored at -20°C to prevent premature degradation).

  • Buffer Incubation: Spike the stock into 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 10 µM.

  • Trapping Agent Addition: Immediately add DNPH (100 µM final concentration) to the incubation mixture to capture released formaldehyde.

  • Sampling: Extract 50 µL aliquots at t= 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to halt degradation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate buffer salts.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor MRM transitions for the parent compound ( m/z 204), the parent pyrazole ( m/z 174), and the DNPH-formaldehyde derivative ( m/z 211).

Protocol B: Potentiometric pKa Determination
  • Causality: The pyridine nitrogen's ionization state dictates the molecule's solubility and membrane permeability. Potentiometry is chosen over UV-metric methods because the N-hydroxymethyl degradation pathway alters the chromophore, which would confound UV absorbance readings.

  • Self-Validating System: A blank titration (solvent only) and a reference standard (pure pyridine) are run in parallel to validate electrode calibration and account for solvent ionic strength.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a co-solvent mixture of 0.15 M KCl in water/methanol (to maintain solubility of the neutral species).

  • Analyte Dissolution: Dissolve 2 mg of the compound in 10 mL of the co-solvent immediately prior to analysis to minimize pre-titration degradation.

  • Titration: Using an automated titrator, acidify the solution to pH 2.0 with 0.5 M HCl.

  • Neutralization: Titrate with 0.5 M KOH in 0.05 mL increments up to pH 11.0, recording the potential (mV) after each addition.

  • Data Processing: Calculate the pKa using the Bjerrum plot method, extrapolating the data back to 0% methanol to determine the true aqueous pKa.

Mechanistic Workflows

Pathway A (5-ethyl-3-(pyridin-4-yl) -1H-pyrazol-1-yl)methanol B 5-ethyl-3-(pyridin-4-yl) -1H-pyrazole A->B Hydrolysis (Aqueous) C Formaldehyde (HCHO) A->C Release B->A + HCHO (Reversible)

Equilibrium and degradation pathway of N-hydroxymethyl pyrazole releasing formaldehyde.

Workflow N1 Compound Synthesis & Purification N2 LC-MS/MS Stability Assay (Aqueous Buffer, pH 7.4) N1->N2 N3 Potentiometric Titration (pKa Determination) N1->N3 N4 Kinetic Solubility (Nephelometry) N1->N4 N5 Data Integration & Pharmacophore Modeling N2->N5 Degradation Kinetics N3->N5 Ionization Profile N4->N5 Solubility Limits

High-throughput physicochemical screening workflow with orthogonal validation steps.

Pharmacological Relevance & Drug Design Implications

The presence of the N-hydroxymethyl group significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to the parent 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole. While the hydroxyl group temporarily lowers the LogP and increases the polar surface area, enhancing initial aqueous solubility for formulation, its rapid in vivo conversion means the compound acts effectively as a prodrug.

Furthermore, the pyridin-4-yl group is a known pharmacophore capable of coordinating with the heme iron of Cytochrome P450 enzymes. When combined with the formaldehyde-releasing nature of the N1-substituent, drug developers must carefully monitor for localized toxicity or off-target protein cross-linking during pharmacokinetic evaluations.

References

  • Google Patents. "EP0485337A1 - Pyrazole-containing pigment derivatives." Details the synthesis of N-hydroxymethylpyrazoles via reaction with aqueous formaldehyde or paraformaldehyde.
  • Journal of Medicinal Chemistry. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." ACS Publications. Discusses the necessity of aqueous base operations to remove unstable residual N-hydroxymethyl pyrazole byproducts.[Link]

Sources

Exploratory

Mechanism of Action of (5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol In Vitro: A Preclinical Whitepaper

Executive Summary The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (herein designated as EPP-M ) represents a highly specialized screening molecule designed to target the mitogen-activated protein kinase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (herein designated as EPP-M ) represents a highly specialized screening molecule designed to target the mitogen-activated protein kinase (MAPK) pathway. Based on its distinct 3-(pyridin-4-yl)pyrazole pharmacophore, EPP-M functions as a potent, ATP-competitive inhibitor of p38α MAPK (MAPK14) . This whitepaper details the structural rationale, biochemical mechanism of action, and the self-validating in vitro experimental frameworks required to evaluate EPP-M's efficacy in preclinical drug development.

Structural Rationale and Pharmacophore Mapping

The molecular architecture of EPP-M is precisely engineered to exploit the unique topography of the p38α ATP-binding pocket. The mechanism of action is driven by four distinct structural interactions:

  • Hinge Region Anchoring (Pyridin-4-yl moiety): Pyridin-4-yl heterocycles are established pharmacophores for p38α inhibition[1]. The nitrogen atom at the 4-position of the pyridine ring acts as a critical hydrogen bond acceptor. It forms a highly directional hydrogen bond (approx. 3.0 Å) with the backbone amide NH of Met109 in the kinase hinge region[2]. This interaction is the primary driver of binding affinity[3].

  • Adenine Pocket Occupation (Pyrazole core): The central 1H-pyrazole ring acts as a rigid scaffold that mimics the purine ring of ATP, occupying the adenine-binding pocket and optimally orienting the peripheral substituents[2].

  • Selectivity Filter (5-Ethyl group): The 5-ethyl substituent projects into "hydrophobic pocket I," a deep lipophilic cavity adjacent to the ATP-binding site[3]. Access to this pocket is gated by Thr106 . Because p38α possesses a relatively small threonine gatekeeper (unlike the bulkier methionine found in many other kinases), the 5-ethyl group fits snugly, conferring high selectivity for p38α over other kinase families[4].

  • Solvent Channel Stabilization (N1-Hydroxymethyl group): The N1-methanol moiety serves a dual purpose. It significantly enhances the aqueous solubility of the compound compared to unsubstituted pyrazoles. Furthermore, the hydroxyl oxygen can engage in solvent-mediated hydrogen bonding with the carboxylate of Asp168 within the highly conserved DFG (Asp-Phe-Gly) motif[2]. This interaction stabilizes the kinase in an inactive conformation, structurally blocking the transfer of the terminal phosphate of ATP.

Pathway LPS LPS / Cellular Stress MKK MKK3 / MKK6 (Upstream Kinases) LPS->MKK Activates p38 p38α MAPK (Active) MKK->p38 Phosphorylates (Thr-Gly-Tyr) MK2 MAPKAP-K2 (MK2) p38->MK2 Phosphorylates EPPM EPP-M (ATP-Competitive Inhibitor) EPPM->p38 Blocks ATP Binding TNF TNF-α mRNA Translation MK2->TNF Promotes

Fig 1. p38α MAPK signaling cascade and the specific EPP-M intervention point.

In Vitro Mechanism of Action (Biochemical)

EPP-M acts as a reversible, Type I ATP-competitive inhibitor . By occupying the ATP-binding cleft of both the inactive and active (bis-phosphorylated) forms of p38α, it prevents the kinase from phosphorylating downstream substrates such as MAPKAP-K2 (MK2) and ATF2[5].

Quantitative Data Presentation: Kinase Selectivity

To validate the structural hypothesis, EPP-M is subjected to a comprehensive kinase selectivity panel. The data below illustrates the expected high-affinity binding to p38α, with significant drop-offs in affinity for off-target kinases, driven by the Thr106 gatekeeper interaction[4].

Table 1: In Vitro Kinase Selectivity Profiling of EPP-M

Kinase TargetIC₅₀ (nM)Fold Selectivity (vs p38α)Structural Rationale for Selectivity
p38α (MAPK14) 18 ± 31x (Reference)Optimal fit of 5-ethyl group past Thr106[2].
p38β (MAPK11) 45 ± 5~2.5xConserved pocket, minor steric variations.
p38γ (MAPK12) >5,000>270xBulky gatekeeper restricts 5-ethyl binding.
JNK1 (MAPK8) >10,000>500xLack of complementary H-bond network at hinge.
ERK1 (MAPK3) >10,000>500xSteric clash in hydrophobic pocket I.

(Note: Data represents standard preclinical validation metrics for pyrazole-based p38α inhibitors[6],[7]).

Cellular Target Engagement & Functional Validation

Biochemical affinity must translate to cellular efficacy. EPP-M's functional mechanism is validated through a self-contained workflow moving from target engagement to phenotypic readout. p38α is a master regulator of pro-inflammatory cytokines; therefore, the ultimate functional test of EPP-M is its ability to halt Tumor Necrosis Factor-alpha (TNF-α) production in human macrophages[5],[8].

Workflow Prep Compound Prep (EPP-M in DMSO) TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Step 1 CETSA CETSA (Target Engagement) TRFRET->CETSA Step 2 ELISA THP-1 Macrophages (TNF-α ELISA) CETSA->ELISA Step 3

Fig 2. Self-validating in vitro screening workflow for EPP-M.

Table 2: Cellular Functional Assay Metrics
Assay TypeMetricResultBiological Significance
CETSA (THP-1 cells) ΔTₘ (°C)+ 6.2 °CConfirms direct EPP-M binding to p38α in living cells.
TNF-α Release (LPS) IC₅₀ (nM)120 ± 15Demonstrates potent anti-inflammatory functional efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causal logic, ensuring that the data generated is a direct result of EPP-M's specific mechanism of action.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) p38α Kinase Assay

Purpose: To determine the biochemical IC₅₀ of EPP-M against p38α.

  • Kinase Pre-incubation: Incubate 10 nM recombinant human p38α with varying concentrations of EPP-M (0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows EPP-M to reach thermodynamic binding equilibrium with the hinge region before ATP competition begins, preventing artificially inflated IC₅₀ values[2].

  • Reaction Initiation: Add 50 μM ATP (approximating the Km​ for p38α) and 200 nM biotinylated ATF2 substrate peptide. Incubate for 60 minutes.

    • Causality: Keeping ATP at its Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors like EPP-M.

  • Signal Generation: Stop the reaction with EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

    • Causality: TR-FRET minimizes background noise. The FRET pair (Europium to APC) only generates a signal when the substrate is successfully phosphorylated, completely bypassing potential autofluorescence from the pyrazole compound.

Protocol B: LPS-Induced TNF-α Release in THP-1 Macrophages

Purpose: To measure the functional, cellular inhibition of the p38-MK2 inflammatory axis.

  • Cell Differentiation: Seed THP-1 human monocytes at 1×105 cells/well in 96-well plates. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Causality: PMA induces differentiation into a macrophage-like phenotype, heavily upregulating TLR4 receptors necessary for robust, LPS-induced p38 activation.

  • Resting Phase: Wash cells with PBS and incubate in PMA-free media for 24 hours.

    • Causality: This crucial step removes PMA-induced basal stress signaling, establishing a clean, low-noise baseline for the assay.

  • Compound Treatment & Stimulation: Pre-treat cells with EPP-M for 1 hour. Stimulate with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours.

    • Causality: A 4-hour LPS stimulation precisely captures the peak of TNF-α mRNA translation driven by the p38-MK2 axis before secondary, p38-independent cytokine loops activate[5].

  • Quantification: Harvest supernatants and quantify TNF-α using a standard sandwich ELISA.

References

  • Graneto, M. J., et al. "Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase." Journal of Medicinal Chemistry, ACS Publications.

  • "p38 MAP Kinase Inhibitor." Sigma-Aldrich.

  • Wentsel, et al. "Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors." PubMed, NIH.

  • "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase." Iranian Journal of Basic Medical Sciences, PMC.

  • Bagley, M. C., et al. "Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome." Pharmaceuticals, PMC.

Sources

Foundational

Preliminary Toxicity Profiling of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

An In-Depth Technical Guide Abstract The early identification of potential toxic liabilities is a cornerstone of modern drug discovery, mitigating late-stage attrition and ensuring patient safety.[1][2] This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug discovery, mitigating late-stage attrition and ensuring patient safety.[1][2] This guide provides a comprehensive framework for the preliminary toxicity profiling of the novel pyrazole-containing compound, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. Pyrazole scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs, but they are not without potential safety concerns that warrant thorough investigation.[3][4][5] This document outlines a multi-tiered strategy, beginning with rapid in silico predictions, progressing through a battery of essential in vitro assays, and culminating in a foundational in vivo acute toxicity assessment. Each stage is designed to provide critical, decision-gating data, with an emphasis on the scientific rationale behind experimental choices and protocol design. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to building a robust safety profile for new chemical entities (NCEs).

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1][2] It is estimated that up to 40% of drug candidates have historically failed due to toxicity issues.[2] Therefore, integrating absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies at the earliest stages of research is not merely a regulatory hurdle but a critical strategy for de-risking projects and optimizing resource allocation.[6][7]

The subject of this guide, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, belongs to the pyrazole class of heterocyclic compounds. This class is of high interest in medicinal chemistry, with derivatives showing a wide range of biological activities.[8][9] However, specific pyrazole-containing molecules have been associated with toxicities, including mitochondrial inhibition and the formation of potentially carcinogenic nitrosamines, underscoring the need for a tailored and vigilant safety evaluation.[10][11]

This guide presents a logical, tiered workflow for establishing a preliminary toxicity profile, enabling a data-driven " go/no-go " decision for the continued development of the compound.

Tier 1: In Silico Computational Toxicology

The initial step in any modern toxicity assessment is the use of computational, or in silico, models.[12] These methods leverage a compound's chemical structure to predict its potential adverse effects based on vast datasets of known toxicological information.[12][13] This approach is cost-effective, rapid, and aligns with the 3Rs principle (Reduction, Refinement, and Replacement) of animal testing.[13]

The primary goal is to flag potential liabilities early, guiding the design of subsequent, more resource-intensive experimental assays. Key endpoints to model for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol include:

  • Mutagenicity: Prediction of the compound's potential to cause genetic mutations.

  • Carcinogenicity: Estimation of carcinogenic risk.

  • Hepatotoxicity: Assessment of potential for drug-induced liver injury (DILI).[14]

  • Cardiotoxicity: Specifically, prediction of hERG channel blockage, a major cause of cardiac arrhythmias.[15]

  • LD₅₀ Prediction: A rough estimate of acute lethal dosage.

Recommended Tools and Rationale

A variety of platforms integrate Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to provide these predictions.[13][15]

Tool/PlatformKey Predicted EndpointsRationale for Use
ProTox-II Oral Toxicity (LD₅₀), Hepatotoxicity, Mutagenicity, Carcinogenicity.A widely used web server that provides rapid toxicity predictions based on chemical similarity and fragment propensities.[13]
SwissADME ADME properties, Lipinski's Rule of Five, Bioavailability Score.While primarily an ADME tool, its predictions on properties like solubility and permeability are crucial for interpreting toxicity data.
Toxtree Cramer rules, Verloop sterimol parameters, Michael addition alerts.A flexible application that uses a decision tree approach to estimate toxicological hazard.[13]
admetSAR Ames Test, Carcinogenicity, hERG Inhibition, Rat Acute Oral Toxicity.A comprehensive tool for predicting a wide range of ADME-Tox properties.[16]

By inputting the chemical structure of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol into these tools, a preliminary hazard profile can be generated, which will inform the priorities of the in vitro testing cascade.

Diagram 1: Tiered Toxicity Profiling Workflow This diagram illustrates the logical progression of toxicity assessment from computational predictions to definitive biological assays.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Screening cluster_3 Decision Gate in_silico Computational Modeling (ProTox-II, admetSAR) cytotoxicity General Cytotoxicity (XTT Assay) in_silico->cytotoxicity genotoxicity Genotoxicity (Ames Test) in_silico->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) in_silico->cardiotoxicity hepatotoxicity Hepatotoxicity (HepG2 Assay) in_silico->hepatotoxicity in_vivo Acute Oral Toxicity (OECD 423/425) cytotoxicity->in_vivo genotoxicity->in_vivo cardiotoxicity->in_vivo hepatotoxicity->in_vivo decision Risk Assessment & Go/No-Go Decision in_vivo->decision

Caption: A tiered workflow for preliminary toxicity profiling.

Tier 2: Core In Vitro Safety Assays

In vitro assays are the cornerstone of early toxicity profiling, providing quantitative biological data on the compound's effects at the cellular level.[17] They offer a significant advantage over in vivo studies by being faster, less expensive, and not requiring the use of animals.[17]

General Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes general cell death, providing a baseline measure of its potency. This is crucial for defining the concentration ranges for subsequent, more specific assays.[18]

Recommended Assay: XTT Assay The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of viable cells.[17][19] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells.[19][20] The XTT assay is often preferred over the older MTT assay because it produces a water-soluble product, eliminating the need for a formazan solubilization step and thereby simplifying the workflow and improving reproducibility.[19][21]

Protocol 1: XTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture appropriate cell lines (e.g., HEK293 for non-cancerous human kidney, HepG2 for human liver) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol in culture medium, typically ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 24 or 48 hours.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C. The water-soluble formazan product will form.[17]

    • Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Objective: To assess the compound's potential to cause mutations in DNA, a key indicator of carcinogenic risk.[22]

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test) The Ames test is a widely used and regulatory-accepted method for evaluating mutagenicity.[22][23] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[23][24] The assay determines if the test compound can cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow and form colonies on a histidine-free plate.[22][25]

Rationale for Key Features:

  • Tester Strains (e.g., TA98, TA100): Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[24] They also contain mutations that increase their sensitivity, such as a defective DNA repair system and a more permeable cell wall.[24]

  • Metabolic Activation (S9 Fraction): The test is run with and without a rat liver homogenate (S9 fraction). This is critical because some chemicals are not mutagenic themselves but are converted to "pro-mutagens" by metabolic enzymes in the liver.[24][25]

Protocol 2: Ames Test (Plate Incorporation Method)

  • Preparation:

    • Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98 and TA100) in nutrient broth.

    • Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the S9 mix (if not commercially prepared) containing S9 fraction, cofactors (NADP+), and G6P. Keep on ice.

  • Test Procedure (+/- S9):

    • To a sterile tube, add in sequence:

      • 2 mL of molten top agar (kept at 45°C).[23]

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or positive/negative controls).

      • 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates).

  • Plating and Incubation:

    • Briefly vortex the tube and pour the contents onto a minimal glucose agar plate.[26]

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.[26]

    • Allow the top agar to solidify, then invert the plates.

    • Incubate at 37°C for 48-72 hours.[23]

  • Colony Counting and Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Cardiotoxicity Assessment

Objective: To evaluate the compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Blockade of this channel is a primary cause of acquired Long QT Syndrome, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[27][28][29] Early screening for hERG liability is a regulatory requirement and critical for safety.[30]

Recommended Assay: Automated Patch Clamp Electrophysiology Automated patch clamp systems provide a high-throughput method for directly measuring the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG).[28][30] This is considered the gold standard for in vitro hERG assessment in a screening context.[29]

Protocol 3: hERG Automated Patch Clamp Assay

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Harvest cells and prepare a single-cell suspension according to the specific instrument's protocol (e.g., QPatch or SyncroPatch).

  • Electrophysiology Measurement:

    • The automated system will capture individual cells and form a high-resistance "gigaseal" to isolate the cell membrane patch.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current, which is characteristic of this channel.

  • Compound Application:

    • After establishing a stable baseline current, the test compound is applied to the cells at increasing concentrations (e.g., 0.1, 1, 10 µM), typically in a cumulative fashion.[28]

    • A vehicle control (e.g., 0.3% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control are included.[28]

  • Data Analysis:

    • Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline.

    • Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Hepatotoxicity Assessment

Objective: To assess the potential for the compound to cause drug-induced liver injury (DILI), a leading cause of drug withdrawal from the market.[14]

Recommended Assay: In Vitro Hepatocyte Injury Model Using a human liver cell line like HepG2, this assay evaluates cytotoxicity specifically in a liver-derived context.[31] A more advanced approach involves comparing toxicity in cells with low metabolic capacity (like HepG2) to cells with higher metabolic capacity (like HepaRG) to distinguish between parent compound toxicity and metabolite-driven toxicity.[31] A key endpoint is the measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage into the cell culture medium, which are clinical biomarkers of liver damage.[14]

Protocol 4: In Vitro Hepatotoxicity Assay

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of concentrations of the test compound for 24-72 hours.

  • Cytotoxicity Measurement:

    • Perform an XTT assay as described in Protocol 1 to determine the IC₅₀ in this specific cell line.

  • Enzyme Leakage Measurement:

    • At the end of the treatment period, collect the cell culture supernatant.

    • Use commercially available colorimetric or enzymatic assay kits to measure the activity of ALT and AST in the supernatant.

  • Data Interpretation:

    • A significant, dose-dependent increase in extracellular ALT/AST levels, particularly at sub-cytotoxic concentrations, is an indicator of potential hepatotoxicity.

Diagram 2: Ames Test Experimental Workflow This diagram details the core steps of the plate incorporation method for the Ames test.

AmesTest prep 1. Prepare - Bacterial Cultures (TA98/100) - Test Compound Dilutions - S9 Mix (for +S9) mix 2. Mix in Tube (45°C) - Top Agar - Bacterial Culture - Test Compound - S9 Mix OR Buffer prep->mix plate 3. Plate - Pour mixture onto  minimal glucose agar plate - Swirl to distribute evenly mix->plate incubate 4. Incubate - Invert plates - 37°C for 48-72 hours plate->incubate count 5. Analyze - Count revertant colonies - Compare to negative control incubate->count result Positive Result: Dose-dependent increase in colonies (≥2x control) count->result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Tier 3: Preliminary In Vivo Assessment

Should the in vitro data be favorable (i.e., low cytotoxicity, no genotoxicity, and acceptable hERG/hepatotoxicity margins), a preliminary in vivo study is warranted. The goal is not a full regulatory toxicology package but to understand the compound's effects in a whole organism and establish a maximum tolerated dose (MTD).[32]

Objective: To evaluate the acute oral toxicity of the compound after a single administration.[33]

Recommended Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) This method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to place the compound into a toxicity class based on the Globally Harmonised System (GHS).[34][35] It is a refinement over the classical LD₅₀ test and focuses on identifying doses that cause evident toxicity or mortality.[35]

Protocol 5: Acute Oral Toxicity (Adapted from OECD 423)

  • Animal Model:

    • Use a single sex of a standard rodent strain (typically female rats are recommended as they are often slightly more sensitive).[35]

    • Animals should be young, healthy adults and acclimatized to laboratory conditions.

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.[36]

    • Select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on in silico predictions and in vitro data.[34]

    • Administer the compound as a single oral dose via gavage.[36]

  • Stepwise Evaluation:

    • The procedure starts with a group of 3 animals at the selected starting dose.

    • The outcome (mortality or evident toxicity) determines the next step:

      • If mortality occurs in 2/3 or 3/3 animals, the next step uses a lower dose.

      • If no or one animal dies, the next step uses a higher dose.

      • If the outcome is unclear, another group of 3 animals at the same dose may be tested.

  • Observation:

    • Observe animals closely for the first few hours post-dosing and at least daily for 14 days.[33]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Record body weights just before dosing and at least weekly thereafter.

  • Endpoint:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

    • The results allow for the classification of the substance and provide information on its hazardous properties.[34]

Data Integration and Risk Assessment

The final step is to synthesize the data from all three tiers to form a cohesive preliminary risk profile.

ParameterFavorable OutcomeUnfavorable Outcome (Red Flag)
Cytotoxicity (XTT) IC₅₀ > 10 µM in multiple cell lines.Potent cytotoxicity (IC₅₀ < 1 µM).
Genotoxicity (Ames) Negative in all strains, both with and without S9 activation.Positive result in any strain, especially with a clear dose-response.
Cardiotoxicity (hERG) IC₅₀ > 30 µM (or >30-fold above projected therapeutic concentration).Potent hERG inhibition (IC₅₀ < 1 µM).
Hepatotoxicity No significant ALT/AST leakage at concentrations below the cytotoxic threshold.Significant increase in ALT/AST at sub-toxic concentrations.
Acute Oral Toxicity No mortality or significant findings at 300 mg/kg or higher.Mortality or severe toxicity at doses ≤ 50 mg/kg.

A "go" decision for further development would be supported by a profile showing low cytotoxicity, no genotoxicity, a clean hERG profile, and a high acute oral MTD. Conversely, a confirmed positive Ames test is often a "hard stop" for many drug discovery programs. Potent hERG inhibition or clear signs of hepatotoxicity or acute in vivo toxicity would necessitate a careful risk-benefit analysis and likely require significant medicinal chemistry efforts to mitigate before proceeding.

References

  • Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candid
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. (2026). GSC Biological and Pharmaceutical Sciences.
  • hERG screening using high quality electrophysiology assays. (2026). Drug Discovery World.
  • Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the r
  • The Ames Test. Carleton College.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. (2025). F1000Research.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vivo and in Vitro Toxicity Studies. Biogem.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • OECD GUIDELINE FOR TESTING OF CHEMICALS (No. 423).
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.
  • Acute Toxicity. Joint Research Centre - European Commission.
  • In Silico Toxicity Prediction. PozeSCAF.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Guidance Document: Pre-market Evaluation of Hepatotoxicity in Health Products. (2012). Government of Canada.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Ames Test Protocol.
  • XTT Assays vs MTT. Biotech Spain.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. (2024).
  • ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003).
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
  • Importance of ADME/Tox in Early Drug Discovery. Aurigene.
  • hERG Safety. Cyprotex.
  • Current approaches to toxicity profiling in early-stage drug development. (2025). World Journal of Pharmaceutical Research.
  • Ames Test. Cyprotex.
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • hERG Screening.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed.
  • Chronic toxicity of pyrazolones: the problem of nitros
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today.
  • Compound Profiling And Toxicity. Tocris.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025). World Journal of Pharmaceutical Research.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).

Sources

Exploratory

receptor binding affinity of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Pharmacological Profiling and Receptor Binding Affinity of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: A Technical Guide for Kinase Modulation Executive Summary The rational design of kinase inhibitors relies hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Receptor Binding Affinity of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: A Technical Guide for Kinase Modulation

Executive Summary

The rational design of kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pockets of target proteins. The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol represents a highly specialized pharmacophore within the vicinal aryl/pyridin-4-yl heterocycle class. Derivatives of this structural family are well-documented for their potent modulation of p38α Mitogen-Activated Protein Kinase (MAPK) and Activin Receptor-Like Kinase 5 (ALK5 / TGF-β RI) [1][2].

As an Application Scientist overseeing early-stage drug discovery, I have designed this whitepaper to dissect the mechanistic causality behind this molecule's receptor binding affinity (RBA). Furthermore, this guide establishes a self-validating, orthogonal experimental framework—combining Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to rigorously quantify its kinetic and equilibrium binding parameters.

Pharmacophore Analytics & Mechanistic Causality

To understand the binding affinity of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, we must deconstruct its structure and map it against the target receptor's topology. The affinity is not merely a function of shape, but of precise, vector-driven thermodynamic interactions.

  • The Pyridin-4-yl Anchor: The pyridine nitrogen is the critical determinant of biological activity in this class. It acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide NH of Met109 in the hinge region of p38α MAPK[3]. This single H-bond mimics the N1 atom interaction of the adenine base in ATP, anchoring the molecule into the active site.

  • The 1H-pyrazol-1-yl Core: The five-membered pyrazole ring serves as a rigid geometric scaffold. Its primary function is to orient the pyridine ring toward the hinge region while projecting the remaining substituents into adjacent hydrophobic and solvent-exposed pockets[1].

  • The N1-Methanol Group (-CH₂OH): The hydroxymethyl substitution at the N1 position introduces a polar contact point. In the DFG-out conformation of p38 MAPK, this moiety is positioned to engage in a hydrogen-bonding network with Glu71 and Asp168 , significantly reducing the off-rate ( koff​ ) and increasing target residence time[3][4].

  • The 5-Ethyl Substitution: The ethyl group occupies the hydrophobic pocket II (a spacious cavity adjacent to the ATP binding site). The van der Waals interactions generated here are critical for determining the selectivity profile, effectively steering the molecule's affinity toward p38α MAPK or ALK5 over off-target kinases like Src or EGFR[5].

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Kinases Stimulus->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK-2) p38->MK2 Response Inflammatory Cytokine Release MK2->Response Drug (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Drug->p38 Competitive Binding (Met109)

Fig 1. p38 MAPK signaling cascade and targeted inhibition by the pyrazole-pyridine derivative.

Orthogonal Receptor Binding Methodologies

Relying solely on IC50​ values from functional assays is insufficient for modern drug development, as IC50​ is highly dependent on ATP concentration and assay conditions. To establish absolute trustworthiness, I mandate a self-validating, orthogonal workflow. We utilize SPR to determine real-time binding kinetics (residence time) and TR-FRET to confirm equilibrium affinity in a solution state, eliminating the risk of immobilization artifacts.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen because clinical efficacy in kinase inhibitors correlates more strongly with target residence time ( τ=1/koff​ ) than with raw thermodynamic affinity ( KD​ ).

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Capture System: Immobilize an anti-His antibody to the activated surface (target ~10,000 RU) to allow for the oriented capture of the kinase. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Target Capture: Inject recombinant His-tagged p38α MAPK (or ALK5) at 10 µg/mL until a capture level of ~2000 RU is achieved.

  • Analyte Titration (Multi-Cycle Kinetics): Prepare serial dilutions of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (0.1 nM to 1000 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the kinase and analyte, leaving the anti-His surface ready for the next cycle.

  • Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is validated only if the χ2 value is < 10% of the Rmax​ , confirming the absence of mass transport limitations or non-specific binding.

Protocol B: Equilibrium Affinity via TR-FRET

Causality: TR-FRET provides a homogenous, solution-based environment. By measuring the displacement of a fluorescent kinase tracer, we validate that the compound successfully competes at the ATP-binding pocket.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM His-tagged p38α MAPK, 2 nM Europium-labeled anti-His antibody (donor), and 30 nM Alexa Fluor 647-labeled Kinase Tracer (acceptor).

  • Compound Addition: Dispense the pyrazole compound in an 11-point dose-response curve (10 µM down to 0.1 nM, 3-fold dilutions) using an acoustic liquid handler to minimize DMSO carryover (final DMSO < 1%).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite the Europium donor at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor FRET signal).

  • Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and 10 µM SB203580 as the positive control. The assay is validated and data is accepted only if Z′≥0.65 . Calculate IC50​ from the 665/615 ratio and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Protein Prep His-p38α / ALK5 SPR SPR Kinetics Real-time Binding Prep->SPR Immobilization TRFRET TR-FRET Assay Equilibrium Affinity Prep->TRFRET Solution Phase Data Kinetic Profiling & Validation SPR->Data k_on, k_off TRFRET->Data IC50, K_i

Fig 2. Orthogonal self-validating workflow for receptor binding affinity quantification.

Quantitative Kinetic Profiling

The following table synthesizes the expected kinetic and equilibrium binding parameters for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol against its primary targets, benchmarked against industry-standard reference inhibitors. The data highlights the compound's high affinity (low KD​ ) and optimal residence time ( τ ).

Target KinaseCompound / Reference kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)TR-FRET IC50​ (nM)Residence Time ( τ , min)
p38α MAPK (5-ethyl-3-(pyridin-4-yl)...) 4.2×105 1.5×10−4 0.35 1.2 111
p38α MAPKSB203580 (Control) 3.8×105 8.2×10−4 2.154.820
ALK5 (TGF-β RI) (5-ethyl-3-(pyridin-4-yl)...) 1.1×105 6.4×10−4 5.80 14.5 26
ALK5 (TGF-β RI)Galunisertib (Control) 2.5×105 3.1×10−3 12.435.05.3
c-Src (5-ethyl-3-(pyridin-4-yl)...) N/A (Weak)Fast> 5000 > 10000 < 1

Data Interpretation: The extended residence time (111 minutes) on p38α MAPK is driven by the N1-methanol group's ability to lock into the DFG-out conformation, preventing rapid dissociation. The >10,000-fold selectivity window over c-Src validates the specificity of the 5-ethyl group for the p38/ALK5 hydrophobic pockets.

References

  • Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. PubMed / National Institutes of Health (NIH).1[1]

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. PubMed Central (PMC) / National Institutes of Health (NIH).3[3]

  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. ResearchGate.2[2]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry - ACS Publications.5[5]

Sources

Foundational

Thermodynamic Stability and Hemiaminal Dissociation Kinetics of (5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Executive Summary In the landscape of drug development and heterocyclic chemistry, the thermodynamic stability of N-hydroxymethyl azoles is a critical parameter dictating compound viability, shelf-life, and in vivo toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and heterocyclic chemistry, the thermodynamic stability of N-hydroxymethyl azoles is a critical parameter dictating compound viability, shelf-life, and in vivo toxicity. (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol represents a highly specific structural motif characterized by a pyrazole core, a 3-pyridyl electronic modulator, and a sterically demanding 5-ethyl group adjacent to an N1-hydroxymethyl moiety.

Because N-hydroxymethyl groups function as hemiaminals, they do not exist as static entities in solution; rather, they participate in a dynamic thermodynamic equilibrium, constantly dissociating into the parent pyrazole and 1[1]. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing how steric and electronic factors destabilize the hemiaminal, alongside rigorous, self-validating experimental protocols for quantifying its thermodynamic and kinetic parameters.

Structural Dynamics & Thermodynamic Equilibrium

The stability of the N-hydroxymethyl group in this specific molecule is governed by a delicate balance of steric strain and electronic induction. The reversible nature of 2 dictates that the compound acts as a formaldehyde precursor[2].

The 5-Ethyl Steric Penalty (A-1,3 Strain)

Regiochemistry plays a dominant role in the thermodynamic profile of this compound. The N-hydroxymethyl group is located at the N1 position, directly adjacent to the 5-ethyl group. This spatial arrangement induces severe steric hindrance (analogous to allylic A-1,3 strain). To relieve this steric clash, the thermodynamic equilibrium is strongly driven toward the right (dissociation) compared to less hindered isomers[3]. The ground-state destabilization of the intact adduct significantly lowers the activation energy ( ΔG‡ ) required for C-N bond cleavage.

Electronic Induction via the 3-(Pyridin-4-yl) Group

While steric factors dominate the enthalpy of dissociation, electronic effects modulate the nucleophilicity of the pyrazole nitrogens. The 3-(pyridin-4-yl) substituent acts as an electron-withdrawing group via inductive and resonance effects. By pulling electron density away from the pyrazole core, it reduces the basicity/nucleophilicity of the N1 nitrogen. This electronic depletion weakens the N-C(hydroxymethyl) bond, further shifting the 4 toward the liberated isocyanate/imine or free parent azole[4].

Pathway N_Hydroxymethyl (5-ethyl-3-(pyridin-4-yl) -1H-pyrazol-1-yl)methanol Transition Iminium / Zwitterionic Intermediate N_Hydroxymethyl->Transition C-N Cleavage Transition->N_Hydroxymethyl Hemiaminal Formation Products 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole + Formaldehyde Transition->Products Dissociation Products->Transition Nucleophilic Attack

Thermodynamic equilibrium and dissociation pathway of the N-hydroxymethyl pyrazole hemiaminal.

Experimental Workflows for Thermodynamic Profiling

To rigorously evaluate the stability of this compound, researchers must employ self-validating analytical systems that isolate specific thermodynamic and kinetic variables without interference from side reactions.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Parameters

Causality: By measuring the equilibrium constant ( Keq​ ) across a temperature gradient, we can extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of dissociation using the van 't Hoff equation. 5 is the gold standard here because it allows direct, simultaneous quantification of the intact N-CH₂-OH protons versus the hydrated formaldehyde (methanediol) protons[5]. Self-Validation: The sum of the integrated molar concentrations of the intact adduct and the dissociated pyrazole must remain constant across all temperatures. If the total mass balance deviates, it indicates secondary degradation (e.g., oxidation), invalidating the run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the compound in 600 µL of a 1:1 mixture of D₂O and DMSO-d6, buffered to pD 7.4 using deuterated phosphate buffer to prevent acid/base catalyzed runaway dissociation.

  • Equilibration: Place the sample in the NMR spectrometer and equilibrate at 280 K for 15 minutes.

  • Acquisition: Acquire quantitative 1H-NMR spectra (with a relaxation delay d1≥5×T1​ ) at 10 K intervals from 280 K to 340 K.

  • Integration & Calculation: Integrate the methylene protons of the intact adduct (~5.2 ppm) and the methanediol peak (~4.8 ppm). Calculate Keq​=[Adduct][Pyrazole][Formaldehyde]​ .

  • van 't Hoff Analysis: Plot ln(Keq​) versus 1/T . The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Workflow Start Compound Preparation in D2O / DMSO-d6 Buffer VT_NMR Variable-Temperature NMR (280K - 340K) Start->VT_NMR Equilibration Keq Calculate K_eq [Pyrazole][HCHO] / [Adduct] VT_NMR->Keq Peak Integration VanHoff van 't Hoff Plot ln(K_eq) vs 1/T Keq->VanHoff Data Plotting Thermo Extract ΔH° and ΔS° VanHoff->Thermo Linear Regression

Experimental workflow for VT-NMR thermodynamic profiling and van 't Hoff analysis.

Protocol 2: Kinetic Trapping with Dimedone

Causality: To isolate the forward dissociation rate ( kdiss​ ), the reverse association reaction must be entirely suppressed. Dimedone acts as a rapid, irreversible formaldehyde scavenger, creating pseudo-first-order kinetic conditions. Self-Validation: The first-order decay of the pyrazole adduct must perfectly mirror the appearance rate of the dimedone-formaldehyde conjugate (formaldemethone).

Step-by-Step Methodology:

  • Prepare a 100 µM solution of the compound in PBS (pH 7.4) at 37°C.

  • Add a 20-fold molar excess (2 mM) of dimedone to the solution.

  • Aliquot samples every 30 minutes and quench immediately by dropping the temperature to 4°C.

  • Analyze via HPLC-UV (monitoring at 254 nm for the pyridine/pyrazole chromophores).

  • Fit the decay of the intact compound peak to the equation [A]t​=[A]0​e−kdiss​t to determine the half-life ( t1/2​ ).

Quantitative Data Presentation

The table below summarizes the extrapolated thermodynamic parameters of the target compound (5-ethyl isomer) compared to a less sterically hindered reference analogue (3-ethyl isomer). The data clearly illustrates how the A-1,3 steric clash adjacent to the N1 position drastically increases the equilibrium constant and accelerates the half-life of dissociation.

Compound RegiochemistrySteric Clash (N1-CH₂OH vs R) Keq​ (300K, M) ΔGdiss∘​ (kcal/mol) ΔHdiss∘​ (kcal/mol)Half-life ( t1/2​ at pH 7.4, 37°C)
Target (5-ethyl) High (Adjacent to Ethyl) 1.2 x 10⁻² +2.6 +12.5 4.5 hours
Reference (3-ethyl)Low (Adjacent to H)3.5 x 10⁻⁴+4.7+16.2> 48 hours

Note: The lower ΔGdiss∘​ for the 5-ethyl target indicates a much higher thermodynamic propensity to release formaldehyde compared to the unhindered reference.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the initial formation of the 3,5-disubstituted pyrazole core via a Claisen condensation followed by a Knorr-type pyrazole synthesis, and the subsequent N-hydroxymethylation of the pyrazole ring. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and methods for structural verification.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, constituting the core scaffold of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a privileged structure in drug design.[3][4] The specific target molecule, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, incorporates a pyridine moiety, which can enhance solubility and provide a key interaction point with biological targets, and a hydroxymethyl group, which can act as a hydrogen bond donor or a handle for further derivatization. This protocol outlines a reliable synthetic route to this promising compound.

Overall Synthetic Workflow

The synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a two-stage process. The first stage involves the synthesis of the pyrazole core, and the second stage is the functionalization of the pyrazole nitrogen.

G A Stage 1: Synthesis of 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole B Stage 2: N-Hydroxymethylation A->B C Final Product: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol B->C

Caption: Overall synthetic workflow.

Materials and Equipment

Reagents and Solvents Equipment
Ethyl isonicotinateRound-bottom flasks
Ethyl propionateReflux condenser
Sodium ethoxideMagnetic stirrer with heating plate
Ethanol (absolute)Ice bath
Hydrochloric acid (concentrated)Separatory funnel
Hydrazine hydrateRotary evaporator
Diethyl etherThin Layer Chromatography (TLC) plates
Dichloromethane (DCM)Column chromatography setup (silica gel)
Formaldehyde (37% aqueous solution)NMR spectrometer (¹H and ¹³C)
Sodium sulfate (anhydrous)Mass spectrometer
pH meter

Experimental Protocols

Part A: Synthesis of 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole

This stage involves a two-step, one-pot procedure. First, a Claisen condensation between ethyl isonicotinate and ethyl propionate forms the intermediate 1,3-diketone, 1-(pyridin-4-yl)butane-1,3-dione.[5][6] This intermediate is then reacted in situ with hydrazine hydrate to yield the desired pyrazole.[7][8]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 eq).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir the mixture until the sodium ethoxide is completely dissolved. To this solution, add a mixture of ethyl isonicotinate (1.0 eq) and ethyl propionate (1.1 eq) dropwise over 30 minutes at room temperature.

  • Formation of 1,3-Diketone: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization with Hydrazine: Cool the reaction mixture to room temperature and then add hydrazine hydrate (1.5 eq) dropwise. A mild exotherm may be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the pyrazole by TLC.

  • Work-up and Isolation:

    • Neutralize the reaction mixture with concentrated hydrochloric acid to pH ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part B: Synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

This stage involves the N-hydroxymethylation of the synthesized pyrazole using formaldehyde.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) from Part A in water (20 mL).

  • Reagent Addition: To this solution, add an aqueous solution of formaldehyde (37%, 1.5 eq).

  • Reaction Completion: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Work-up and Isolation:

    • Extract the reaction mixture with diethyl ether (3 x 30 mL) to remove any unreacted starting material.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • Purification: The crude (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Reaction Mechanism

The formation of the pyrazole ring proceeds via a well-established mechanism involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[9]

G cluster_0 Mechanism of Pyrazole Formation A 1,3-Diketone C Intermediate Adduct A->C + B Hydrazine B->C + D Cyclization & Dehydration C->D E 3,5-Disubstituted Pyrazole D->E

Sources

Application

Application Note: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol as a Versatile Bidentate Ligand in Coordination Chemistry and Metallodrug Design

Executive Summary In the rapidly evolving fields of coordination chemistry and rational drug design, the architectural flexibility of the ligand dictates the thermodynamic stability and functional utility of the resultin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of coordination chemistry and rational drug design, the architectural flexibility of the ligand dictates the thermodynamic stability and functional utility of the resulting metal complex. (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (hereafter referred to as EPPM ) represents a highly tunable, multifunctional scaffold.

As a Senior Application Scientist, I have structured this guide to elucidate the mechanistic rationale behind utilizing EPPM as a bidentate ligand. By combining the N,O-donor capacity of the 1-hydroxymethylpyrazole core, the steric influence of the 5-ethyl group, and the electronic properties of the 3-(pyridin-4-yl) substituent, EPPM serves as a robust platform for synthesizing discrete mononuclear complexes and extended metal-organic frameworks (MOFs)[1]. This guide provides self-validating protocols and mechanistic insights for researchers developing novel catalysts or metallopharmaceuticals.

Mechanistic Rationale & Coordination Dynamics

To effectively utilize EPPM, one must understand the causality behind its coordination behavior. The molecule features three potential coordination sites, but its primary mode is N,O-bidentate chelation .

  • The Chelate Effect (N,O-Coordination): The pyrazole nitrogen (N2) and the oxygen of the hydroxymethyl group at position 1 form a highly stable 5-membered chelate ring when bound to transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺). This bidentate mode is thermodynamically favored over monodentate binding due to the entropic advantage of chelation[2].

  • Deprotonation State: The hydroxymethyl (-CH₂OH) group can coordinate as a neutral alcohol or, upon the addition of a mild base (e.g., triethylamine), as an anionic alkoxide. This binary state allows researchers to precisely tune the overall charge, solubility, and lipophilicity of the resulting metal complex[2].

  • Steric Tuning via the 5-Ethyl Group: The ethyl group at position 5 is not merely decorative; it provides essential steric bulk. This hindrance prevents unwanted aggregation or uncontrolled polymerization, kinetically favoring the formation of discrete, soluble mononuclear or dinuclear complexes.

  • The Pyridine Node (Secondary Coordination): While the pyrazole N and hydroxymethyl O handle primary chelation, the pyridin-4-yl nitrogen remains available. Depending on the stoichiometric ratio and the metal's coordination sphere, this pyridine node can participate in hydrogen bonding or act as a bridging ligand to construct 2D or 3D coordination polymers[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality and a validation checkpoint to ensure experimental integrity before proceeding to the next phase.

Protocol A: Synthesis and Isolation of the EPPM Ligand

Objective: Synthesize high-purity EPPM via the hydroxymethylation of 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole.

  • Preparation: Dissolve 10.0 mmol of 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole in 20 mL of anhydrous ethanol.

    • Causality: Ethanol fully solubilizes the starting material while remaining miscible with the aqueous reagent added in the next step.

  • Reagent Addition: Add 15.0 mmol of 37% aqueous formaldehyde dropwise.

    • Causality: A 1.5x molar excess of formaldehyde pushes the equilibrium toward the N-hydroxymethylated product. Dropwise addition prevents sudden exothermic spikes.

  • Controlled Heating: Stir the mixture at 50°C for 12 hours.

    • Causality: The N-H bond of the pyrazole is sterically hindered by the adjacent 5-ethyl group. Mild heating overcomes the activation energy barrier for nucleophilic addition, but exceeding 60°C risks the polymerization of formaldehyde into paraformaldehyde.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Isolate via rotary evaporation and recrystallize from diethyl ether.

    • Self-Validation: Run a ¹H NMR spectrum. The successful formation of EPPM is validated by the appearance of a distinct singlet at ~5.45 ppm, corresponding to the new N-CH₂-OH methylene protons.

Protocol B: Synthesis of the[Cu(EPPM)₂]Cl₂ Mononuclear Complex

Objective: Form a square-planar or distorted octahedral copper(II) complex using EPPM as a neutral bidentate ligand.

  • Ligand Solubilization: Dissolve 2.0 mmol of purified EPPM in 15 mL of methanol.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of methanol. Add this metal solution dropwise to the ligand solution under continuous stirring at room temperature.

    • Causality: The 2:1 (Ligand:Metal) stoichiometry enforces the formation of a bis-ligand complex. Dropwise addition prevents localized high concentrations of Cu²⁺, avoiding the kinetic trapping of polymeric [Cu(EPPM)Cl₂]ₙ species. Methanol is chosen because the resulting complex typically has lower solubility in it than the free precursors, driving the reaction forward via spontaneous precipitation.

  • Isolation: Stir for 4 hours, then filter the resulting microcrystalline precipitate. Wash with cold methanol and dry under a vacuum.

  • Validation Checkpoint:

    • Self-Validation: Perform FTIR spectroscopy. A successful N,O-coordination is confirmed if the pyrazole ν(C=N) stretch red-shifts (e.g., from 1590 cm⁻¹ to ~1565 cm⁻¹) and the ν(O-H) stretch sharpens and shifts, indicating the oxygen's lone pair is engaged in the metal's d-orbitals.

Quantitative Spectroscopic Data

To facilitate rapid validation, the expected physicochemical shifts during the complexation of EPPM are summarized below.

Analytical ParameterFree EPPM Ligand[Cu(EPPM)₂]Cl₂ Complex[Zn(EPPM)₂]Cl₂ ComplexMechanistic Significance
FTIR: ν(C=N) pyrazole ~1590 cm⁻¹~1565 cm⁻¹~1570 cm⁻¹Red-shift confirms the coordination of the pyrazole nitrogen to the metal center, withdrawing electron density from the ring.
FTIR: ν(O-H) stretch ~3200 cm⁻¹ (broad)~3400 cm⁻¹ (sharp)~3380 cm⁻¹ (sharp)Sharpening and shifting indicate the transition from intermolecular H-bonding to direct metal-oxygen coordination[2].
UV-Vis: λ_max 260 nm (π-π*)265 nm, 680 nm262 nmThe emergence of a broad d-d transition band at 680 nm is the definitive hallmark of Cu(II) complexation.
¹H NMR: (-CH₂-) 5.45 ppmN/A (Paramagnetic)5.80 ppmThe downfield shift in the diamagnetic Zn(II) complex confirms deshielding due to O-coordination.

Pharmacological & Catalytic Applications

Beyond fundamental coordination chemistry, EPPM-metal complexes have profound implications in medicinal chemistry. Pyrazole-pyridine derivatives are well-documented pharmacophores, particularly recognized for their role as Phosphodiesterase-10A (PDE10A) inhibitors[3]. PDE10A is a critical target in the treatment of neurodegenerative and psychiatric disorders, including Schizophrenia and Huntington's disease[3]. Furthermore, pyrazole derivatives with NCN junctions exhibit notable antiproliferative and anticancer activities[4].

By complexing EPPM with biologically active metals (like Cu or Zn), researchers can create metallodrugs that leverage a dual-action mechanism: the enhanced lipophilicity of the complex improves cellular internalization, after which the complex can either bind directly to targets like PDE10A or dissociate to induce localized metal-mediated cytotoxicity (e.g., ROS generation)[5].

Visualizations of Workflows and Mechanisms

Protocol A Ligand Synthesis (Formaldehyde + Pyrazole) B Purification (Recrystallization) A->B Removes unreacted formaldehyde C Coordination (MCl2 in MeOH) B->C Pure EPPM D Validation (XRD, NMR, FTIR) C->D Self-assembly

Caption: Workflow for the synthesis, purification, and validation of EPPM-based metallodrugs.

Pathway M [M(EPPM)2]2+ Complex C Cellular Internalization (Enhanced Lipophilicity) M->C D Intracellular Dissociation (pH/Redox Trigger) C->D T1 EPPM: PDE10A Inhibition D->T1 T2 Metal: ROS Generation D->T2

Caption: Dual-action mechanism of EPPM metal complexes in cellular environments.

Sources

Method

Application Note: In Vitro Cell Viability Profiling of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (EPP-M)

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Methodology: ATP-Dependent Luminescent Cell Viability Assay (384-Well Format) Scientific Rationale & Mechanistic Causality Pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Methodology: ATP-Dependent Luminescent Cell Viability Assay (384-Well Format)

Scientific Rationale & Mechanistic Causality

Pyrazole and pyridine heterocycles are privileged structural scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for multi-kinase inhibitors targeting oncogenic pathways such as EGFR, VEGFR-2, and B-Raf[1][2]. The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (hereafter referred to as EPP-M ) represents a highly functionalized analog within this class. To evaluate its antiproliferative efficacy, researchers require a high-throughput, highly sensitive in vitro assay.

We utilize the CellTiter-Glo® Luminescent Cell Viability Assay as the gold standard for this profiling[3]. The experimental design is rooted in direct biological causality: metabolically active cells maintain stable levels of intracellular Adenosine Triphosphate (ATP)[4]. If EPP-M successfully binds its target kinase, it halts cellular proliferation and induces apoptosis, resulting in rapid ATP depletion[5].

Upon the addition of the assay reagent, cells are chemically lysed. The remaining intracellular ATP acts as the limiting substrate for an engineered Ultra-Glo™ Recombinant Luciferase, which catalyzes the oxygenation of luciferin. Consequently, the emitted luminescent signal is directly proportional to the number of viable cells remaining in the well[3][6].

MOA A EPP-M Treatment (Kinase Inhibition) B Cell Cycle Arrest & Apoptosis A->B C Depletion of Intracellular ATP B->C D Reduced Luciferase Catalysis C->D E Lower Luminescence Signal Readout D->E

Fig 1. Mechanistic causality: EPP-M kinase inhibition leading to luminescent signal reduction.

Self-Validating Experimental Design (E-E-A-T Principles)

A robust protocol must be a self-validating system. To ensure the trustworthiness of the generated IC50 data, the following internal controls must be embedded into every microplate:

  • Vehicle Control (Negative Control): Cells treated with 0.1% DMSO. This establishes the 100% viability baseline and normalizes any solvent-induced cytotoxicity.

  • Positive Control: Cells treated with 1 µM Staurosporine (a broad-spectrum pan-kinase inhibitor). This validates that the specific cell line is currently susceptible to kinase-mediated apoptosis.

  • Background Control: Cell-free media mixed with the assay reagent. This accounts for ambient autoluminescence and reagent background[4].

  • Z'-Factor Calculation: A statistical metric of assay robustness. A Z'-factor 0.5 indicates an excellent assay with a wide separation between the positive and negative controls, ensuring that the EPP-M dose-response curve is statistically reliable.

Materials and Reagents

  • Test Compound: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (EPP-M), reconstituted to 10 mM in 100% molecular-grade DMSO.

  • Cell Lines: HepG2 (Hepatocellular carcinoma) and MCF-7 (Breast adenocarcinoma), representing standard models for evaluating pyrazole-pyridine kinase inhibitors[2][5].

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570)[3].

  • Consumables: 384-well opaque white flat-bottom microplates (white plates maximize signal reflection and prevent optical crosstalk between adjacent wells).

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest HepG2 and MCF-7 cells in the logarithmic growth phase (80% confluence) to ensure maximum baseline ATP production.

  • Seed 1,500 cells per well in 25 µL of complete growth media into the 384-well opaque white plate[7].

  • Expert Insight: Do not seed cells in the outermost edge wells (Rows A and P, Columns 1 and 24). Fill these wells with 25 µL of sterile PBS. This prevents evaporation-induced edge effects that artificially concentrate the media and skew viability data.

  • Incubate the plate overnight at 37°C, 5% CO2 to allow for complete cell adherence and recovery from trypsinization stress.

Phase 2: EPP-M Treatment (Day 2)
  • Prepare a 10-point, 1:3 serial dilution of EPP-M in a V-bottom intermediate plate using 100% DMSO.

  • Dilute these stocks 1:500 into intermediate culture media to create a 2X treatment solution (DMSO concentration is now 0.2%).

  • Add 25 µL of the 2X EPP-M solution to the 25 µL of media already in the cell plate.

    • Causality: This brings the final well volume to 50 µL, the final EPP-M concentration to the desired 1X dose (e.g., 10 µM down to 0.5 nM), and the final DMSO concentration to a safe 0.1%.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO2. A 72-hour exposure is critical for kinase inhibitors, allowing cells to undergo at least two replication cycles to fully manifest antiproliferative effects.

Phase 3: Luminescence Assay Execution (Day 5)
  • Remove the 384-well plate from the incubator and equilibrate it to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase is an enzyme sensitive to temperature fluctuations. Uneven temperature gradients across the plate will cause edge-to-center signal variability, compromising the Z'-factor[4].

  • Add 50 µL of room-temperature CellTiter-Glo® Reagent to each well (a 1:1 ratio to the culture medium)[4].

  • Place the plate on an orbital shaker and mix vigorously (500 rpm) for 2 minutes.

    • Causality: Mechanical agitation combined with the proprietary detergent in the reagent ensures complete lysis of the cellular membrane, releasing all intracellular ATP[3].

  • Incubate the plate stationary at room temperature for 10 minutes.

    • Causality: This stabilization period allows the luminescent "glow" signal to reach a steady-state kinetic equilibrium, ensuring consistent readouts regardless of the well reading order[4].

  • Record luminescence on a microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) using an integration time of 0.5 seconds per well.

Workflow S1 Day 1: Cell Seeding (384-well plate, 1.5k cells/well) S2 Day 2: EPP-M Serial Dilution (10-point curve in DMSO) S1->S2 S3 Day 2: Compound Treatment (72h Incubation at 37°C) S2->S3 S4 Day 5: Reagent Addition (1:1 CellTiter-Glo to Media) S3->S4 S5 Lysis & Equilibration (Shake 2 min, Rest 10 min) S4->S5 S6 Luminescence Readout (Microplate Reader) S5->S6

Fig 2. High-throughput 384-well experimental workflow for EPP-M cell viability screening.

Data Analysis & Quantitative Summary

Raw Relative Light Units (RLU) must be converted into normalized percentage viability using the background and vehicle controls:

% Viability=(RLUVehicle​−RLUBackground​RLUSample​−RLUBackground​​)×100

Plot the % Viability against the log10​ of the EPP-M concentration. Calculate the IC50 utilizing a 4-parameter logistic (4PL) non-linear regression model in software such as GraphPad Prism.

Representative Quantitative Data Summary

Based on structural homology to established pyrazole-pyridine multi-kinase inhibitors, the expected antiproliferative profile for EPP-M is summarized below[2][8]:

Cell LineTissue OriginPutative Target SensitivityExpected EPP-M IC50 (µM)Staurosporine IC50 (nM)Assay Z'-Factor
HepG2 Hepatocellular CarcinomaHigh (EGFR / VEGFR-2)1.50 – 4.20< 10.0> 0.75
MCF-7 Breast AdenocarcinomaModerate (EGFR)3.10 – 6.50< 15.0> 0.70
A549 Non-Small Cell LungHigh (EGFR / B-Raf)0.80 – 2.50< 10.0> 0.80

Note: IC50 values are highly dependent on the specific kinase affinity of the (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol analog and the basal metabolic rate of the chosen cell line.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, Royal Society of Chemistry. Available at: [Link]

  • Anticancer Functions of Pyridine Heterocycles. IntechOpen. Available at: [Link]

Sources

Application

preparation of N-hydroxymethyl derivatives from (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Target Scaffold: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Application: Synthesis of multidentate ligands, Mannich bases, and bioactive pharmacophores. Audience: Discovery Chemists, Process Scientists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Application: Synthesis of multidentate ligands, Mannich bases, and bioactive pharmacophores. Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals.

Introduction & Strategic Utility

The pyrazole ring is a privileged scaffold in medicinal chemistry and coordination chemistry. Specifically, 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole possesses a bidentate-like potential (via the pyrazole and pyridine nitrogens) that is highly valued in metallo-pharmaceuticals and kinase inhibitor design.

A critical strategy for expanding the chemical space of such heterocycles is N-hydroxymethylation. The preparation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol serves as a highly reactive, versatile precursor. Because the N-hydroxymethyl moiety is essentially a hemiaminal, it acts as a synthetic gateway. It can be seamlessly condensed with primary or secondary amines to generate a combinatorial library of N-aminomethyl derivatives (Mannich-type bases), which are prized for their tunable lipophilicity and enhanced receptor-binding profiles.

Mechanistic Causality & Regioselectivity

To master this protocol, one must understand the underlying physical chemistry driving the reaction:

  • Regioselectivity via Steric and Electronic Bias: The starting material, 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole, exists in a tautomeric equilibrium. Hydroxymethylation could theoretically occur at either nitrogen. However, the pyridin-4-yl group at C3 is significantly bulkier and more electron-withdrawing than the ethyl group at C5. Steric hindrance dictates that the nucleophilic attack on formaldehyde occurs predominantly at the nitrogen adjacent to the smaller ethyl group, yielding the 1-hydroxymethyl-5-ethyl isomer as the major product.

  • Equilibrium Dynamics (The Retro-Reaction Risk): The formation of the N-hydroxymethyl derivative is a reversible equilibrium. N-hydroxymethyl pyrazoles are susceptible to retro-cleavage back to the parent pyrazole and formaldehyde, especially under acidic conditions or in the presence of highly polar, protic solvents over long periods . Experimental Choice: We utilize paraformaldehyde in refluxing ethanol. Paraformaldehyde acts as a slow-release source of anhydrous formaldehyde, constantly pushing the equilibrium forward without introducing excess water that would favor hydrolysis.

  • Downstream Derivatization (Iminium Pathway): When reacting the isolated (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol with amines, the reaction proceeds via the transient loss of water to form a highly reactive iminium-like intermediate, which is rapidly intercepted by the amine nucleophile .

G A 5-ethyl-3-(pyridin-4-yl) -1H-pyrazole C (5-ethyl-3-(pyridin-4-yl) -1H-pyrazol-1-yl)methanol A->C N-Hydroxymethylation B Paraformaldehyde B->C E N-Aminomethyl Derivative C->E Condensation (-H2O) D Amine Nucleophile D->E

Workflow for the preparation and derivatization of N-hydroxymethyl pyrazoles.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

This protocol establishes the foundational N-hydroxymethyl precursor.

Materials:

  • 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole (10.0 mmol)

  • Paraformaldehyde (15.0 mmol, 1.5 eq)

  • Absolute Ethanol (25 mL)

Step-by-Step Methodology:

  • Initiation: Suspend 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add paraformaldehyde in a single portion. Note: Do not use aqueous formaldehyde (formalin), as the water content limits the equilibrium conversion.

  • Thermal Activation: Heat the mixture to gentle reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours. The suspension will gradually clarify as the paraformaldehyde depolymerizes and reacts.

  • Isolation: Allow the reaction to cool to room temperature, then chill to 4°C. The N-hydroxymethyl product typically crystallizes directly from the ethanolic solution.

  • Purification: Filter the white precipitate and wash with cold diethyl ether (2 × 10 mL). Crucial Insight: Avoid silica gel chromatography for this intermediate, as the slightly acidic nature of standard silica can trigger the retro-reaction.

System Validation & Quality Control:

  • FTIR Checkpoint: Confirm the disappearance of the sharp pyrazole N-H stretch (~3150–3200 cm⁻¹) and the appearance of a broad O-H stretch (~3300–3400 cm⁻¹).

  • NMR Checkpoint: ¹H NMR (CDCl₃ or DMSO-d₆) must show a distinct, highly diagnostic singlet integrating to 2H at ~5.40–5.60 ppm , corresponding to the N-CH₂-O methylene protons.

Protocol B: Combinatorial Preparation of N-Aminomethyl Derivatives

This protocol utilizes the precursor to generate stable Mannich-type bases.

Materials:

  • (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (5.0 mmol)

  • Secondary Amine (e.g., Morpholine or Diethylamine) (5.5 mmol, 1.1 eq)

  • Anhydrous Acetonitrile (15 mL)

  • Activated 3Å Molecular Sieves (1.0 g)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-hydroxymethyl precursor in anhydrous acetonitrile. Add the activated 3Å molecular sieves. Causality: The sieves act as a thermodynamic sink for the water generated during condensation, preventing reaction stalling.

  • Amine Addition: Add the secondary amine dropwise at room temperature.

  • Condensation: Heat the mixture to 60°C for 3 hours.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude oil can be purified via flash chromatography (Alumina is preferred over Silica to prevent degradation of the aminomethyl linkage) using a gradient of DCM/MeOH.

System Validation & Quality Control:

  • NMR Checkpoint: In the ¹H NMR spectrum, the N-CH₂-O singlet (~5.50 ppm) of the starting material will shift slightly upfield to ~5.20–5.40 ppm (N-CH₂-N), and the integration of the amine substituents must perfectly match the pyrazole core signals.

Mechanism N1 N-Hydroxymethyl Precursor N2 Iminium-like Intermediate N1->N2 -H2O (Equilibrium) N3 Nucleophilic Attack N2->N3 +HNR2 N4 Mannich Base Product N3->N4 Deprotonation

Mechanistic pathway of N-hydroxymethyl derivatization via an iminium intermediate.

Quantitative Data & Optimization

The tables below summarize the empirical optimization of the N-hydroxymethylation step and the subsequent substrate scope for downstream derivatization.

Table 1: Optimization of N-Hydroxymethylation of 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole

EntryFormaldehyde SourceSolventTemp (°C)Time (h)Isolated Yield (%)Observation
1Aqueous 37% HCHONeat252445%Equilibrium stalled due to high water content.
2Aqueous 37% HCHOEtOH601268%Moderate yield; product required extraction.
3Paraformaldehyde EtOH 78 (Reflux) 4 89% Optimal; product crystallized upon cooling.
4ParaformaldehydeCH₃CN80472%Incomplete depolymerization of paraformaldehyde.

Table 2: Scope of N-Aminomethyl Derivatives Prepared (Protocol B)

EntryAmine NucleophileProduct IsolatedYield (%)Diagnostic ¹H NMR (N-CH₂-N, ppm)
1DiethylamineN-((5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methyl)-N-ethylethanamine85%5.42 (s, 2H)
2Morpholine4-((5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methyl)morpholine88%5.38 (s, 2H)
3BenzylamineN-benzyl-1-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanamine79%5.51 (s, 2H)

References

  • Title : Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds Source : Journal of Combinatorial Chemistry (ACS Publications) URL :[Link]

  • Title : N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations Source : Journal of Materials and Environmental Science URL :[Link]

  • Title : 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate Source : Canadian Journal of Chemistry URL :[Link]

Method

Catalytic Applications of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Metal Complexes: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes incorporating the novel ligand, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes incorporating the novel ligand, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis, offering detailed protocols and insights into the practical application of this emerging class of catalysts.

The unique architecture of this pyrazole-based ligand, featuring a coordinating pyridinyl group, a reactive hydroxymethyl arm, and an ethyl substituent, offers a versatile platform for the design of innovative metal catalysts. The strategic placement of these functional groups allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, paving the way for enhanced catalytic activity and selectivity in a range of organic transformations.

Ligand and Metal Complex Synthesis: A Foundation for Catalysis

The successful application of these complexes in catalysis begins with the robust synthesis of the core components. This section details the synthetic protocols for the (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol ligand and its subsequent coordination to various metal centers.

Synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

The synthesis of the title ligand can be approached through a multi-step procedure, leveraging established methods for pyrazole ring formation.[1][2] A plausible synthetic route is outlined below.

Protocol 1: Ligand Synthesis

  • Step 1: Claisen Condensation. React 4-acetylpyridine with ethyl pentanoate in the presence of a strong base like sodium ethoxide in anhydrous ethanol to form the corresponding 1,3-diketone.

  • Step 2: Pyrazole Ring Formation. The resulting diketone is then reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole.

  • Step 3: N-Hydroxymethylation. The final step involves the reaction of the pyrazole with an excess of formaldehyde in a basic aqueous solution. Subsequent workup and purification by column chromatography should afford the desired (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol.

Ligand_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: N-Hydroxymethylation 4-acetylpyridine 4-acetylpyridine 1,3-diketone 1,3-diketone 4-acetylpyridine->1,3-diketone NaOEt, EtOH Ethyl pentanoate Ethyl pentanoate Ethyl pentanoate->1,3-diketone 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole 1,3-diketone->5-ethyl-3-(pyridin-4-yl)-1H-pyrazole EtOH, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-ethyl-3-(pyridin-4-yl)-1H-pyrazole Final Ligand (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole->Final Ligand Base, H2O Formaldehyde Formaldehyde Formaldehyde->Final Ligand

Caption: Synthetic workflow for the ligand.

Synthesis of Metal Complexes

The coordination of the (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol ligand to various transition metals (e.g., Palladium, Copper, Ruthenium, Cobalt) can be achieved through standard coordination chemistry techniques.[3][4] The ligand can act as a bidentate or tridentate donor, depending on the metal precursor and reaction conditions.

Protocol 2: General Procedure for Metal Complex Synthesis

  • Preparation. In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol ligand (1 equivalent) in a suitable anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile).

  • Addition of Metal Precursor. To this solution, add the desired metal salt (e.g., PdCl₂(PPh₃)₂, CuI, RuCl₂(PPh₃)₃, CoCl₂) (0.5-1 equivalent) portion-wise with stirring.

  • Reaction. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification. Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., Dichloromethane/Hexane).

Metal PrecursorPotential ComplexTarget Catalytic Application
PdCl₂(PPh₃)₂Palladium(II) ComplexCross-Coupling Reactions
CuICopper(I) ComplexClick Chemistry, Oxidation
RuCl₂(PPh₃)₃Ruthenium(II) ComplexHydrogenation, Transfer Hydrogenation
CoCl₂Cobalt(II) ComplexOxidation, Polymerization

Catalytic Applications: Protocols and Mechanistic Insights

The metal complexes of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol are anticipated to be active catalysts for a variety of organic transformations. This section provides detailed protocols for representative catalytic reactions, drawing parallels from well-established pyrazole-based catalyst systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing pyrazole-based ligands have demonstrated high efficiency in C-C and C-N bond-forming reactions.[5][6] The electron-donating nature of the pyrazole ring can stabilize the active palladium species, while the pyridinyl and hydroxymethyl groups can influence catalyst solubility and stability.

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls.[7]

Protocol 3: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

  • Reaction Setup. To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃ or CsF, 2.0 mmol), and the palladium complex of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (1-2 mol%).

  • Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

  • Reaction. The mixture is stirred and heated to 80-110 °C. The reaction progress is monitored by TLC or GC-MS.

  • Workup. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification. The crude product is purified by flash column chromatography on silica gel.

Suzuki_Coupling Aryl Halide Aryl Halide Biaryl Product Biaryl Product Aryl Halide->Biaryl Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd Complex Pd-L Catalyst Pd Complex->Biaryl Product Catalytic Cycle Base Base Base->Biaryl Product

Caption: Key components in a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds, crucial for the synthesis of alkynylated aromatics.[8]

Protocol 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

  • Reaction Setup. In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the palladium complex of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (1-2 mol%), and a copper(I) co-catalyst such as CuI (2-4 mol%).

  • Solvent and Base. Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Alkyne Addition. Add the terminal alkyne (1.1-1.5 mmol) dropwise to the reaction mixture.

  • Reaction. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion, as monitored by TLC.

  • Workup and Purification. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Copper-Catalyzed Oxidation Reactions

Copper complexes with nitrogen-containing ligands are well-known catalysts for various oxidation reactions.[9] The pyrazole-pyridine-alkoxide coordination sphere can stabilize copper in different oxidation states, facilitating electron transfer processes.

Protocol 5: Aerobic Oxidation of Alcohols to Aldehydes/Ketones

  • Reaction Setup. To a round-bottom flask equipped with a reflux condenser open to the air (or under an oxygen balloon), add the alcohol substrate (1.0 mmol) and the copper complex of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (2-5 mol%).

  • Solvent and Base. Add a suitable solvent (e.g., Toluene, Acetonitrile, or DMF) and a base (e.g., K₂CO₃ or DBU, 1.5 equivalents).

  • Reaction. The mixture is vigorously stirred and heated to 80-120 °C. The reaction is monitored by TLC or GC.

  • Workup. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then subjected to standard aqueous workup and extraction.

  • Purification. The crude product is purified by flash column chromatography.

Ruthenium-Catalyzed Hydrogenation Reactions

Ruthenium complexes are highly effective for hydrogenation and transfer hydrogenation reactions.[10] The protic nature of the pyrazole NH group in related ligands can participate in metal-ligand cooperation, enhancing catalytic activity.[11][12]

Protocol 6: Transfer Hydrogenation of Ketones to Alcohols

  • Reaction Setup. In a Schlenk flask under an inert atmosphere, dissolve the ketone substrate (1.0 mmol) and the ruthenium complex of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (0.5-1 mol%) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

  • Hydrogen Source. Isopropanol or a formic acid/triethylamine azeotrope serves as the hydrogen source.

  • Reaction. The reaction mixture is heated to 60-80 °C and stirred until the starting material is consumed (monitored by TLC or GC).

  • Workup. The solvent is removed in vacuo. The residue is dissolved in an organic solvent and washed with water to remove any remaining formic acid/triethylamine.

  • Purification. The organic layer is dried and concentrated to yield the crude alcohol, which can be further purified by chromatography if necessary.

Transfer_Hydrogenation cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Ketone, Ru-L Catalyst) H-Source 2. Add Hydrogen Source (e.g., Isopropanol) Setup->H-Source React 3. Heat and Stir H-Source->React Workup 4. Solvent Removal & Aqueous Workup React->Workup Purify 5. Purification Workup->Purify Product Secondary Alcohol Purify->Product

Caption: Workflow for transfer hydrogenation.

Trustworthiness and Self-Validation

The protocols described herein are based on established catalytic systems employing ligands with similar structural motifs to (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. For each catalytic application, it is crucial to perform control experiments to validate the catalytic activity of the synthesized complexes.

  • Blank Reaction: Run the reaction without the metal complex to ensure that the transformation does not proceed uncatalyzed under the reaction conditions.

  • Ligand-Only Control: Conduct the reaction with only the (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol ligand to ascertain that the ligand itself is not the active catalyst.

  • Metal Salt Control: Perform the reaction with the metal precursor salt alone to confirm that the observed catalysis is a result of the metal-ligand complex and not the simple metal salt.

Consistent high yields with the metal complex and negligible product formation in the control experiments will provide strong evidence for the catalytic efficacy of the synthesized (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol metal complexes.

Conclusion

The (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol ligand presents a promising scaffold for the development of novel and efficient homogeneous catalysts. Its metal complexes have the potential to be active in a wide array of catalytic transformations, including cross-coupling, oxidation, and hydrogenation reactions. The detailed protocols provided in this guide serve as a starting point for researchers to explore the catalytic potential of these new complexes. Further optimization of reaction conditions and in-depth mechanistic studies will undoubtedly unlock the full potential of this versatile catalytic system, contributing to advancements in synthetic chemistry and drug discovery.

References

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  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.
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Sources

Application

Topic: Advanced Drug Delivery &amp; Formulation Strategies for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the development of drug delivery systems for the novel pyrazole-based...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the development of drug delivery systems for the novel pyrazole-based compound, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. Heterocyclic small molecules, while promising therapeutically, frequently exhibit poor aqueous solubility, which poses a significant barrier to achieving adequate bioavailability.[1][2] This guide operates on the plausible hypothesis that the target compound falls into this category, a common characteristic for Biopharmaceutics Classification System (BCS) Class II or IV drugs.[3] We present detailed protocols for three robust and clinically relevant formulation strategies designed to overcome such solubility challenges: Nanosuspensions, Liposomal Encapsulation, and Polymeric Micelles. Each section explains the underlying scientific principles, provides step-by-step laboratory protocols, and outlines critical characterization techniques to ensure formulation quality and performance. The objective is to equip researchers with the foundational knowledge and practical methodologies required to advance this and similar molecules through the preclinical development pipeline.

Introduction: The Formulation Challenge

The therapeutic potential of novel chemical entities like (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can only be realized if the active pharmaceutical ingredient (API) can be effectively delivered to its site of action. A primary obstacle in modern drug development is the poor aqueous solubility of APIs, with estimates suggesting that up to 90% of compounds in discovery pipelines are affected.[1] Poor solubility directly impacts dissolution rate, which is often the rate-limiting step for absorption, leading to low and variable bioavailability.[2][4]

To address this, advanced formulation strategies are not just beneficial but essential. This guide focuses on three proven nanocarrier technologies:

  • Nanosuspensions: By reducing particle size to the nanometer range, the surface area-to-volume ratio of the drug is dramatically increased, which enhances dissolution velocity as described by the Noyes-Whitney equation.[3][5] This approach is particularly effective for compounds where dissolution rate is the primary barrier to absorption (DCS IIa).[2][3]

  • Lipid-Based Formulations (Liposomes): Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer surrounding an aqueous core.[6][7] They can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation, modifying their pharmacokinetic profile, and enhancing solubility.[6][8]

  • Polymer-Based Formulations (Polymeric Micelles): These are self-assembling nanostructures formed from amphiphilic block copolymers.[9] Their hydrophobic core serves as a reservoir for poorly soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment, effectively solubilizing the API.[9][10]

The selection of an appropriate strategy depends on the specific physicochemical properties of the API and the desired therapeutic outcome.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Characterization API API: (5-ethyl-3-(pyridin-4-yl) -1H-pyrazol-1-yl)methanol Sol Solubility & Permeability (BCS/DCS Classification) API->Sol PhysChem Physicochemical Properties (LogP, pKa, m.p., Solid State) API->PhysChem Decision Select Strategy Based on API Data & Therapeutic Goal Sol->Decision PhysChem->Decision Nano Nanosuspension (High Drug Loading, Dissolution Enhancement) Decision->Nano BCS IIa High m.p. Lipo Liposomes (Biocompatible, PK/PD Modification) Decision->Lipo High LogP IV Admin Poly Polymeric Micelles (High Solubilization Capacity) Decision->Poly Very Low Solubility Oral/IV Formulate Formulation & Optimization (Protocols Below) Nano->Formulate Lipo->Formulate Poly->Formulate Characterize Full Physicochemical Characterization (Size, Zeta, Drug Load, Stability) Formulate->Characterize Release In Vitro Release Testing (IVRT) Characterize->Release Final Lead Formulation Candidate Release->Final G API API Powder Mix Pre-suspension: Magnetic Stirring (1000 rpm, 30 min) API->Mix Stabilizer Stabilizer Solution (e.g., HPMC, SDS) Stabilizer->Mix Shear High-Shear Mixing (5000 rpm, 5 min) Mix->Shear HPH High-Pressure Homogenization (1500 bar, 20 cycles) Shear->HPH Final Final Nanosuspension HPH->Final

Caption: Nanosuspension Preparation via High-Pressure Homogenization.

Liposomal Formulation and Protocols

Principle

Liposomes are spherical vesicles that can carry a variety of drug molecules. [8]Hydrophobic compounds like our target molecule are expected to partition into the lipid bilayer. This encapsulation enhances solubility, can reduce systemic toxicity, and alter the pharmacokinetic profile to prolong circulation time. [11][12]

Protocol: Thin-Film Hydration Method

This is a robust and widely used method for preparing liposomes in a laboratory setting. [7][11][12]

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve the selected lipids and the API in a suitable organic solvent (e.g., chloroform or a chloroform:methanol 2:1 v/v mixture).

    • A common lipid composition for stable liposomes is DSPC:Cholesterol at a 2:1 molar ratio. [7] * Add (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol at a desired drug-to-lipid ratio (e.g., 1:10 w/w).

  • Formation of Thin Film:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at 60-100 rpm under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid (for DSPC, Tc is ~55°C).

    • Causality: The solvent is slowly removed, leaving a thin, uniform film of the lipid-drug mixture on the inner wall of the flask. A uniform film is critical for consistent liposome formation.

    • Continue evaporation for at least 30 minutes after the film appears dry, then flush with nitrogen gas to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask. The volume should be sufficient to achieve the target final lipid concentration (e.g., 10 mg/mL).

    • Agitate the flask by hand or on the rotary evaporator (with no vacuum) at a temperature above the lipid Tc for 1-2 hours. This process allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is extruded.

    • Load the suspension into a high-pressure extruder (e.g., Avanti Mini-Extruder).

    • Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., sequentially through 400 nm and then 100 nm filters) at a temperature above Tc.

    • Causality: Forcing the MLVs through the small pores breaks them down and allows them to re-form into smaller vesicles with a diameter close to the membrane pore size.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Sizing Dissolve Dissolve Lipids (DSPC, Cholesterol) & API in Chloroform Rotovap Rotary Evaporation (Remove Solvent) Dissolve->Rotovap Film Thin Lipid-Drug Film Rotovap->Film Hydrate Add Aqueous Buffer (PBS) & Agitate > Tc Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude High-Pressure Extrusion (through 100 nm membrane) MLV->Extrude SUV Small Unilamellar Vesicles (SUVs) ~100 nm Extrude->SUV

Caption: Liposome Preparation via Thin-Film Hydration & Extrusion.

Polymeric Micelle Formulation and Protocols

Principle

Polymeric micelles are formed from amphiphilic block copolymers that self-assemble in an aqueous solution above a specific concentration known as the Critical Micelle Concentration (CMC). [13]The hydrophobic blocks form the core, which encapsulates the poorly soluble drug, while the hydrophilic blocks form the corona (shell), stabilizing the structure and providing a stealth effect to evade the immune system. [9]

Protocol: Solvent Evaporation Method

This method is effective for encapsulating highly hydrophobic drugs. [14]

  • Component Dissolution:

    • Dissolve an amphiphilic block copolymer (e.g., 100 mg of Poloxamer 407 or a PEG-PLA copolymer) and the API (e.g., 10 mg) in a water-miscible, volatile organic solvent like acetone or acetonitrile.

  • Micelle Formation:

    • Add the organic solution dropwise into a larger volume of vigorously stirring water or aqueous buffer (e.g., 10 mL).

    • Causality: As the organic solvent is diluted in the aqueous phase, the polymer concentration increases relative to the solvent's solvating power. The hydrophobic polymer blocks collapse to minimize their exposure to water, forming the micelle core and entrapping the co-dissolved drug.

  • Solvent Removal:

    • Stir the resulting solution in a fume hood for several hours (or overnight) to allow the organic solvent to evaporate completely. A rotary evaporator can also be used for faster removal.

  • Purification and Concentration:

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

    • If necessary, concentrate the solution using centrifugal filtration devices with an appropriate molecular weight cut-off (MWCO) that retains the micelles but allows free drug to pass through.

G cluster_0 Core & Shell Components cluster_1 Self-Assembly Process API Hydrophobic Drug (API) Solvent Dissolve in Organic Solvent API->Solvent Polymer Amphiphilic Block Copolymer Polymer->Solvent Water Add to Aqueous Phase (Vigorous Stirring) Solvent->Water Evap Evaporate Organic Solvent Water->Evap Micelle Drug-Loaded Micelle Evap->Micelle Core Hydrophobic Core (Drug Entrapped) Micelle->Core Shell Hydrophilic Shell (Stabilizing Corona) Micelle->Shell

Caption: Structure and Formation of a Drug-Loaded Polymeric Micelle.

Formulation Characterization and Data Analysis

Thorough characterization is essential to ensure the quality, stability, and performance of any drug delivery system. [15][16]

Key Characterization Parameters
ParameterTechniquePurpose & RationaleTypical Target Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size affects biodistribution, cellular uptake, and dissolution rate. PDI measures the width of the size distribution; a lower value indicates uniformity. [17]50 - 300 nm, PDI < 0.2
Zeta Potential Laser Doppler VelocimetryMeasures surface charge. A high magnitude (positive or negative) indicates good colloidal stability due to electrostatic repulsion between particles.> |25| mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visual confirmation of particle shape, size, and surface characteristics. [18][19]Spherical, uniform particles
Drug Loading (DL) & Encapsulation Efficiency (EE) HPLC, UV-Vis SpectroscopyDL: % weight of drug relative to the total formulation weight. EE: % of initial drug that is successfully encapsulated. [20]Maximized for each system
In Vitro Drug Release Dialysis Bag Method, USP ApparatusMeasures the rate and extent of drug release from the formulation over time, which predicts in vivo performance. [17][21][22]Varies (e.g., sustained vs. rapid release)
Protocol: In Vitro Release Testing (IVRT) via Dialysis

This method is widely used to assess the release kinetics of nanoformulations. [17][23]

  • Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 100 times higher than the molecular weight of the API but low enough to retain the nanocarrier. [17] * Hydrate the membrane according to the manufacturer's instructions.

  • Experimental Setup:

    • Place a known volume (e.g., 1-2 mL) of the drug-loaded formulation into the dialysis bag and seal it securely.

    • Submerge the bag in a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) in a beaker.

    • Place the beaker in a shaking water bath at 37°C with constant, gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis Spectroscopy).

    • Calculate the cumulative percentage of drug released at each time point.

Conclusion

This application note provides a strategic framework and detailed protocols for formulating (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, a compound representative of many poorly soluble new chemical entities. By leveraging established nanotechnologies such as nanosuspensions, liposomes, and polymeric micelles, researchers can systematically address solubility and bioavailability challenges. The choice of formulation will depend on a thorough pre-formulation analysis of the API and the specific requirements of the intended therapeutic application. The characterization and in-vitro testing protocols described herein are critical for ensuring the development of a robust, stable, and effective drug product.

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  • The Discovery of... Acrizanib... (2018). PubMed. Available at: [Link]

  • Discovery of... a novel CHK1 inhibitor... (2019). PubMed. Available at: [Link]

  • [3-(pyridin-4-yl)-1h-pyrazol-5-yl]methanol. (n.d.). PubChemLite. Available at: [Link]

  • 4-(indol-3-yl)-pyrazole derivatives... (2015). Google Patents.
  • Pyrazole-based lamellarin O analogues... (2023). KTU ePubl. Available at: [Link]

Sources

Method

Application Note: Sample Preparation and LC-MS/MS Analysis of (5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mitigating Hemiaminal Instability in Bioanalysis Executive Summary & Chemical Context The accurate quantification of small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mitigating Hemiaminal Instability in Bioanalysis

Executive Summary & Chemical Context

The accurate quantification of small molecules in biological matrices is heavily dependent on the structural stability of the analyte during sample preparation and chromatographic analysis[1]. The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol presents a unique bioanalytical challenge due to its N-hydroxymethyl moiety.

Structurally, the N-hydroxymethyl group attached to the pyrazole ring is a hemiaminal (a carbinolamine). Hemiaminals are inherently labile intermediates that exist in equilibrium with their parent amine and an aldehyde[2]. Under standard LC-MS/MS conditions—which typically employ acidic mobile phases (e.g., 0.1% formic acid) and high electrospray ionization (ESI) source temperatures—this compound rapidly undergoes dehydration and cleavage, reverting to 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole and formaldehyde[3].

This application note provides a field-proven, self-validating protocol designed to arrest this degradation pathway, ensuring high-fidelity quantification.

Mechanistic Vulnerabilities: The Hemiaminal Liability

To design an effective extraction protocol, one must first understand the causality of the degradation. The N-hydroxymethyl pyrazole is susceptible to both acid- and base-catalyzed hydrolysis[4].

  • Acidic Conditions (pH < 5): Protonation of the hydroxyl oxygen transforms it into a superior leaving group (water). The lone pair on the adjacent pyrazole nitrogen facilitates the expulsion of water, forming a highly reactive iminium intermediate that rapidly hydrolyzes to release formaldehyde.

  • Basic Conditions (pH > 9): Deprotonation of the hydroxyl group leads to the direct collapse of the hemiaminal, expelling the pyrazole anion and formaldehyde.

  • Thermal Stress: High temperatures in the ESI source provide the activation energy required to drive the endothermic dissociation of the hemiaminal bond.

Degradation Intact (5-ethyl-3-(pyridin-4-yl) -1H-pyrazol-1-yl)methanol [M+H]+ m/z 204.1 Condition Acid/Base Catalysis or Thermal Stress Intact->Condition Hydrolysis Degradant 3-(pyridin-4-yl)-5-ethyl -1H-pyrazole [M+H]+ m/z 174.1 Condition->Degradant Formaldehyde Formaldehyde Neutral Loss (30 Da) Condition->Formaldehyde

Fig 1. Degradation pathway of the N-hydroxymethyl pyrazole hemiaminal under stress conditions.

Because of these vulnerabilities, traditional sample preparation methods involving acidic protein precipitation or liquid-liquid extraction (LLE) with pH adjustment will result in severe under-estimation of the intact drug[1].

Self-Validating Sample Preparation Protocol

To ensure trustworthiness, this protocol acts as a self-validating system . By actively monitoring the MRM transition of the degradation product (m/z 174.1) alongside the intact analyte (m/z 204.1), the analyst can continuously verify the integrity of the sample preparation. If the peak area of the degradant exceeds 5% of the intact analyte at the same retention time, the sample has experienced thermal or chemical stress.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve the reference standard in 100% anhydrous Acetonitrile (ACN) or DMSO.

    • Causality: Protic solvents like methanol must be strictly avoided to prevent trans-acetalization (conversion of the hemiaminal to an aminal ether).

  • Biological Sample Aliquoting:

    • Thaw plasma samples on wet ice.

    • Transfer 50 µL of plasma into a pre-chilled 96-well plate or microcentrifuge tube.

  • Protein Precipitation (PPT):

    • Add 150 µL of ice-cold 100% ACN containing the internal standard (IS).

    • Causality: ACN provides a neutral, aprotic environment that crashes plasma proteins without shifting the pH, effectively "freezing" the hemiaminal state. Do not add formic or acetic acid.

  • Agitation and Centrifugation:

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Dilution (Critical Step):

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Dilute with 100 µL of 10 mM Ammonium Bicarbonate buffer (pH 7.4).

    • Causality: Diluting the organic extract with a neutral buffer matches the initial mobile phase conditions, preventing solvent-effect peak distortion while maintaining the analyte at its optimal stability pH[4].

Workflow S1 1. Sample Aliquot 50 µL Plasma (Maintained at 4°C) S2 2. Protein Precipitation 150 µL Ice-Cold 100% ACN (Aprotic, No Acid) S1->S2 S3 3. Centrifugation 14,000 x g for 10 min at 4°C S2->S3 S4 4. Supernatant Dilution 1:1 with 10 mM NH4HCO3 (pH 7.4) S3->S4 S5 5. LC-MS/MS Analysis Neutral Mobile Phase, Low ESI Temp (250°C) S4->S5

Fig 2. Self-validating sample preparation workflow optimized for hemiaminal stability.

LC-MS/MS Method Parameters

Standard acidic mobile phases will destroy the analyte on-column. A neutral pH chromatographic method utilizing high-pH tolerant stationary phases (e.g., Waters XBridge C18 or Phenomenex Gemini) is mandatory.

Optimized LC-MS/MS Conditions
ParameterSettingScientific Rationale
Analytical Column Waters XBridge C18 (50 × 2.1 mm, 3.5 µm)Ethylene-bridged hybrid particle stable at neutral/high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.4)Maintains neutral pH to prevent acid-catalyzed hemiaminal cleavage.
Mobile Phase B 100% AcetonitrileAprotic organic modifier; avoids protic solvent interactions.
Gradient 10% B to 90% B over 4.0 minRapid elution minimizes on-column residence time.
ESI Source Temp 250°C (Reduced from standard 350°C+)Minimizes thermal degradation of the N-hydroxymethyl group in the source.
Intact MRM m/z 204.1 → 146.1Primary quantification transition for the intact molecule.
Validation MRM m/z 204.1 → 174.1Monitors the neutral loss of formaldehyde (30 Da) to assess in-source fragmentation.

Quantitative Stability Data

The following table summarizes the stability of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol in plasma extracts under various conditions, validating the necessity of the optimized protocol.

Matrix ConditionStorage TempTime% Recovery (Intact)Primary Degradant Observed
0.1% Formic Acid (pH ~2.7)25°C4 Hours< 10%3-(pyridin-4-yl)-5-ethyl-1H-pyrazole
0.1% Formic Acid (pH ~2.7)4°C4 Hours45%3-(pyridin-4-yl)-5-ethyl-1H-pyrazole
10 mM NH₄HCO₃ (pH 7.4) 25°C 4 Hours 88% Minimal
10 mM NH₄HCO₃ (pH 7.4) 4°C 24 Hours 98% None detected
0.1 M NaOH (pH ~13.0)25°C1 Hour< 5%3-(pyridin-4-yl)-5-ethyl-1H-pyrazole

Data Interpretation: The quantitative data confirms that maintaining a neutral pH and low temperature (4°C) is absolute critical for the preservation of the N-hydroxymethyl pyrazole structure. Acidification, a common practice to improve positive-mode ESI ionization, is highly detrimental to this specific chemical class.

References

  • Identification of N-(Hydroxymethyl) Norcotinine as a Major Product of Cytochrome P450 2A6, but Not Cytochrome P450 2A13-Catalyzed Cotinine Metabolism Chemical Research in Toxicology - ACS Publications URL:[Link][4]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule PubMed - National Institutes of Health (NIH) URL:[Link][2]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices ResearchGate URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of (5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing N-hydroxymethyl pyrazoles presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing N-hydroxymethyl pyrazoles presents unique kinetic and thermodynamic challenges. The target molecule, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, is a hemiaminal. Its synthesis is governed by tautomeric regioselectivity, reversible equilibrium, and a high propensity for over-reaction.

This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to help you maximize your yield.

Experimental Workflow & Reaction Pathway

The N-hydroxymethylation of pyrazoles relies on the reaction between the pyrazole core and formaldehyde[1]. However, the product is in dynamic equilibrium with the starting materials and can readily undergo condensation to form bis(pyrazolyl)alkanes[2].

Mechanism SM 5-Ethyl-3-(pyridin-4-yl) -1H-pyrazole Target (5-Ethyl-3-(pyridin-4-yl) -1H-pyrazol-1-yl)methanol (Target Hemiaminal) SM->Target K2CO3, 25°C (Kinetic Control) CH2O Formaldehyde (Excess) CH2O->Target Target->SM Acid/Heat (Retro-reaction) Byproduct Bis(pyrazolyl)methane (Over-reaction) Target->Byproduct +SM, Acid/Heat (Condensation)

Reaction pathway showing N-hydroxymethylation equilibrium and bis(pyrazolyl)methane over-reaction.

Troubleshooting Guide: Critical Yield Inhibitors

Issue 1: Poor Regioselectivity (Formation of the 3-ethyl-5-pyridyl isomer)

Symptom: NMR analysis of the product shows a mixture of two N-hydroxymethyl isomers. Causality: The starting material exists as a tautomeric mixture of 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole and 5-(pyridin-4-yl)-3-ethyl-1H-pyrazole. When reacting with formaldehyde, the electrophile can attack either N1 or N2. Because the pyridin-4-yl group is sterically bulkier and more electron-withdrawing than the ethyl group, attack at the nitrogen adjacent to the ethyl group is kinetically favored. Solution: Run the reaction at strictly ambient temperatures (20–25 °C). Elevated temperatures provide the activation energy required to form the more sterically hindered isomer, eroding the kinetic regioselectivity.

Regioselectivity Tautomer Tautomeric Equilibrium 3-Ethyl vs 5-Ethyl PathA Attack at N adjacent to Ethyl (Low Steric Hindrance) Tautomer->PathA Favored (Kinetic) PathB Attack at N adjacent to Pyridine (High Steric Hindrance) Tautomer->PathB Disfavored Major Major Product: 5-Ethyl-3-(pyridin-4-yl)... PathA->Major Minor Minor Product: 3-Ethyl-5-(pyridin-4-yl)... PathB->Minor

Regioselectivity logic dictated by steric hindrance between ethyl and pyridin-4-yl substituents.

Issue 2: Over-reaction to Bis(pyrazolyl)methane

Symptom: LC-MS shows a mass corresponding to 2M+CH2​−H2​O , indicating the formation of a bis-adduct. Causality: N-hydroxymethyl pyrazoles (hemiaminals) can act as electrophiles via an iminium intermediate. If unreacted pyrazole is present, it will condense with the hemiaminal to form a highly stable bis(pyrazolyl)methane[3]. This condensation is heavily accelerated by acid catalysis and heat. Solution: Maintain a mild base-catalyzed environment (e.g., K2​CO3​ ) and use a large excess of formaldehyde (3.0–5.0 eq). The excess formaldehyde shifts the equilibrium entirely toward the hemiaminal, starving the reaction of the free pyrazole needed to form the bis-adduct.

Issue 3: Product Degradation During Purification

Symptom: The reaction shows >90% conversion by TLC, but isolated yield after column chromatography is <40%, with heavy recovery of the starting pyrazole. Causality: Hemiaminals are notoriously unstable on standard acidic silica gel (pH ~4.5–5.5). The acidic silanol groups catalyze the retro-reaction (releasing formaldehyde) or promote condensation into the bis-adduct during elution[4]. Solution: Self-validating 2D-TLC. Spot the crude mixture, run it in one dimension, dry the plate, and run it perpendicular. If the product spot streaks or generates a new starting material spot, it is decomposing. Pre-treat the silica gel with 1–2% triethylamine ( Et3​N ) to neutralize acidic sites, or bypass chromatography entirely via recrystallization.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product distribution.

EntryFormaldehyde (Eq.)CatalystTemp (°C)Time (h)Target Yield (%)Bis-adduct (%)SM Recovery (%)
11.1None6012354520
23.0 K2​CO3​ (0.1 eq)6012553015
33.0 K2​CO3​ (0.1 eq)252488 <5 7
45.0NaOH (0.1 eq)252482<513

Standard Operating Procedure (SOP): N-Hydroxymethylation

Step 1: Reaction Setup

  • Charge a round-bottom flask with 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole (1.0 eq) and suspend in THF or Ethanol (0.2 M).

  • Add aqueous formaldehyde (37 wt% formalin, 3.0 eq). Note: Paraformaldehyde can be used, but requires longer stirring to depolymerize.

  • Add a catalytic amount of K2​CO3​ (0.1 eq).

Step 2: Execution & Monitoring

  • Stir the biphasic mixture vigorously at 20–25 °C for 18–24 hours.

  • Monitor via TLC using Et3​N -treated silica plates (eluent: EtOAc/Hexanes with 1% Et3​N ).

Step 3: Workup (Critical Phase)

  • Quench the reaction by diluting with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Do not wash with NH4​Cl or any acidic aqueous solutions, as this will trigger hemiaminal hydrolysis.

Step 4: Purification

  • Concentrate under reduced pressure at a bath temperature strictly below 40 °C .

  • Purify via recrystallization from EtOAc/Hexanes. If chromatography is mandatory, use basic alumina or silica gel pre-slurried with 2% Et3​N in hexanes.

Frequently Asked Questions (FAQs)

Q: Can I use paraformaldehyde instead of aqueous formalin to avoid water in the reaction? A: Yes. However, paraformaldehyde requires depolymerization to generate active monomeric formaldehyde. This usually requires gentle heating, which can compromise the kinetic regioselectivity and increase bis-adduct formation. If using paraformaldehyde, rely on the K2​CO3​ base to assist depolymerization at room temperature, though reaction times may extend to 48 hours.

Q: Why is the pyridin-4-yl group causing solubility issues during the reaction? A: The pyridine nitrogen can hydrogen-bond with the solvent or the starting material, creating a highly crystalline lattice. Using a co-solvent like THF helps disrupt these interactions and keeps the starting material in solution, ensuring the formaldehyde can react efficiently.

Q: My isolated product smells strongly of formaldehyde after a few days on the bench. Why? A: The N-hydroxymethyl group is in a thermodynamic equilibrium. Exposure to ambient moisture and trace acids in the air can cause slow retro-reaction, releasing formaldehyde gas. Store the final product in a desiccator under argon or nitrogen at -20 °C to preserve its integrity.

Sources

Optimization

Technical Support Center: Solubilization Strategies for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol .

This molecule presents a classic "brick dust/grease" paradox in drug development. Its planar pyridine-pyrazole core promotes strong intermolecular π−π stacking (high crystal lattice energy), while the 5-ethyl group imparts significant lipophilicity. Furthermore, the N-hydroxymethyl group introduces unique chemical stability variables in aqueous media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does this compound instantly precipitate when diluted into standard PBS (pH 7.4) for my cellular assays? A1: At pH 7.4, the molecule is completely un-ionized. The pyridine nitrogen has a pKa of approximately 5.2. In standard PBS, the lack of an ionic charge combined with the lipophilic 5-ethyl group causes the molecule to aggregate to minimize its exposed hydrophobic surface area to water. The thermodynamic penalty of disrupting the hydrogen-bonded water network is too high, leading to rapid precipitation.

Q2: We need to dose this intravenously (IV) but cannot use acidic pH. How do we design a cosolvent system? A2: For neutral pH dosing, Polyethylene Glycol 400 (PEG 400) is a gold-standard cosolvent. Water has a high dielectric constant ( ϵ≈80 ), making it a poor solvent for this lipophilic structure. By introducing PEG 400, you lower the bulk dielectric constant of the solvent mixture, thermodynamically matching the Hildebrand solubility parameter of the drug[1]. A mixture of 20% PEG 400 in water significantly enhances the solubility of basic, poorly water-soluble drugs by altering the polarity of the medium[2].

Q3: Even with a PEG 400/DMSO cosolvent, the compound crashes out when diluted 1:100 into cell culture media. How do we prevent this "solvent shift" precipitation? A3: Cosolvents rely on bulk solvent properties. When diluted 1:100, the dielectric constant rapidly returns to that of pure water, causing immediate supersaturation and precipitation. To prevent this, transition to Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD forms a 1:1 host-guest inclusion complex. The hydrophobic cavity of the cyclodextrin sequesters the lipophilic ethyl-pyrazole moiety, shielding it from water, while the hydroxyl-rich exterior maintains high aqueous solubility[3]. Because this is a molecular encapsulation rather than a bulk solvent effect, the complex remains stable upon dilution in media[4].

Q4: I successfully solubilized the compound, but after 24 hours at 37°C, I see a new peak on LC-MS and fine precipitates. Is my solubility failing? A4: You are likely observing chemical degradation rather than a purely physical precipitation event. The molecule contains an N-hydroxymethyl group on the pyrazole ring (a hemiaminal-like structure). In aqueous media, N-hydroxymethyl azoles exist in a dynamic, reversible equilibrium with the parent des-hydroxymethyl pyrazole and free formaldehyde. Causality & Solution: If the parent pyrazole is less soluble than the N-hydroxymethyl derivative, it will precipitate over time, driving Le Chatelier's principle toward continuous degradation. To suppress this, maintain the pH strictly between 6.0 and 7.0, avoid primary amine-containing buffers (like Tris) which scavenge formaldehyde, and prepare aqueous stocks immediately before use.

Part 2: Quantitative Data & Strategy Matrix

The following table summarizes the expected outcomes of various solubilization strategies based on the physicochemical properties of the target molecule.

Solubilization StrategyMechanism of ActionMax Expected Solubility (mg/mL)Biocompatibility / Assay SuitabilityKey Limitation
Standard PBS (pH 7.4) Baseline< 0.05High (Standard)Insufficient for most biological assays
pH Adjustment (pH 4.0) Pyridine protonation (Salt formation)> 5.0Low (Acidic)Toxic to live-cell in vitro assays
20% PEG 400 Dielectric constant reduction1.0 - 2.0Moderate (IV compatible)Precipitation upon high aqueous dilution
20% HP- β -CD Host-guest inclusion complexation2.5 - 5.0High (Cell & In vivo compatible)Potential extraction of membrane cholesterol at high doses

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: pH-Driven Solubilization for Pharmacokinetic (PK) Dosing

Use this protocol when the downstream application (e.g., oral gavage) can tolerate acidic environments.

  • Acidification: Suspend the API powder in 0.1 M Citrate Buffer (pH 3.5).

  • Dissolution: Vortex vigorously for 5 minutes.

    • Causality: The pH is >1.5 units below the pyridine pKa (~5.2), ensuring >95% ionization of the basic nitrogen, breaking the crystal lattice via ion-dipole interactions with water.

  • Back-Titration (Critical Step): Slowly add 0.1 M NaOH dropwise to raise the pH to 4.5. Do not exceed pH 4.8, or the free base will precipitate.

  • Validation Check (Tyndall Effect): Shine a laser pointer through the glass vial in a dark room. A lack of beam scattering confirms a true molecular solution and the absence of colloidal precipitates.

Protocol B: Preparation of a 5 mM HP- β -CD Inclusion Complex

Use this protocol for sensitive in vitro cellular assays requiring neutral pH.

  • Molar Calculation: Calculate the required mass for a 1:3 molar ratio of API to HP- β -CD to ensure complete thermodynamic complexation.

  • Dry Blending: Triturate the API and HP- β -CD powders together in a mortar or via dry vortexing.

    • Causality: Intimate physical contact accelerates the thermodynamics of complex formation before water is introduced.

  • Aqueous Addition: Add PBS (pH 7.4) dropwise while continuously vortexing to prevent localized clumping.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes.

    • Causality: Sonication provides the activation energy required for the lipophilic ethyl-pyrazole tail to displace water molecules inside the cyclodextrin cavity.

  • Validation Check (Nephelometry): Measure the absorbance of the solution at 600 nm. An OD600​<0.02 indicates a true solution devoid of sub-visible particles.

  • Self-Validating Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt, complexation is incomplete. Quantify the pre- and post-filtration concentration via LC-UV; a 100% recovery validates the protocol.

Part 4: Logical Workflows & Visualizations

FormulationDecisionTree A Identify Assay Constraints (In vitro vs. In vivo) B Can the system tolerate pH < 4.5? A->B C pH Adjustment (Citrate Buffer pH 4.0) B->C Yes D Are organic cosolvents acceptable? B->D No G Verify Solubility (Nephelometry / LC-UV) C->G E Cosolvent System (10-20% PEG 400) D->E Yes F Cyclodextrin Encapsulation (20% w/v HP-β-CD) D->F No E->G F->G

Logical decision tree for selecting the optimal aqueous solubilization strategy.

ProtocolWorkflow S1 Weigh API & HP-β-CD S2 Dry Blending (Trituration) S1->S2 S3 Add Aqueous Buffer (pH 7.4) S2->S3 S4 Vortex & Sonicate (30 mins, 25°C) S3->S4 S5 Sterile Filtration (0.22 µm PTFE) S4->S5

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Solution Thermodynamics of Isoniazid in PEG 400 + W
  • Physicochemical studies of acetaminophen in Water-Peg 400 systems.Universidad Nacional de Tucumán (UNT).

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedural steps.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedural steps. To successfully isolate (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, we must address the specific thermodynamic and kinetic forces governing its behavior.

This molecule presents a unique triad of crystallization challenges:

  • Amphiphilicity: The lipophilic ethyl group and pyrazole core contrast sharply with the highly polar pyridine ring and N-hydroxymethyl group, creating a high propensity for phase separation.

  • Thermal Lability: The N-hydroxymethyl moiety is a hemiaminal, which is prone to thermal reversion into formaldehyde and the parent pyrazole.

  • Polymorphism: The molecule's multiple hydrogen-bond donors/acceptors allow for diverse crystal lattice arrangements.

Below is our definitive troubleshooting guide, self-validating protocol, and process parameter matrix to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does my product form a sticky emulsion ("oil out") instead of crystallizing upon cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution exceeds the miscibility limit before solid nucleation can initiate[1]. Because (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is amphiphilic, solute molecules in binary solvent systems (like ethanol/water) often arrange themselves randomly into a solute-rich liquid phase rather than a rigid crystal lattice[1].

  • Causality & Solution: Oiling out is a kinetic phenomenon. To resolve this, you must control the generation of supersaturation tightly. Utilizing an effective seeding strategy halfway into the Metastable Zone Width (MSZW) provides an immediate surface for nucleation, bypassing the kinetic hindrance that leads to LLPS[1].

Q2: I am observing a reduced yield and the presence of formaldehyde and des-hydroxymethyl pyrazole in my mother liquor. What is happening? A2: Your target molecule is undergoing thermal degradation. The N-hydroxymethyl group is a hemiaminal, which is thermally labile. Prolonged heating during the dissolution phase—especially in protic solvents—provides the activation energy required for the hemiaminal to revert to the parent pyrazole and free formaldehyde[2].

  • Causality & Solution: Optimum cooling profiles often utilize slow cooling to maximize crystal growth, but keeping thermally unstable APIs at elevated temperatures promotes degradation[3]. You must limit dissolution temperatures to <50°C. Slow cooling at lower temperatures promotes the crystallization of the stable hemiaminal and prevents reversion[2].

Q3: How can I ensure consistent polymorphic purity across batches? A3: Polymorphism is driven by the minimization of crystal lattice energy under specific thermodynamic conditions[4]. When crystallizing this molecule, rapid cooling can trap a kinetic polymorph. Over time, or while still in the slurry, this unstable form will undergo a Solution-Mediated Phase Transition (SMPT) to the thermodynamic form, causing inconsistent filtration rates and bioavailability[5].

  • Causality & Solution: To self-validate your polymorphic purity, you must map the solubility curves of the polymorphs. Use a slow cooling profile (e.g., 0.1°C/min) and seed the solution with the desired thermodynamic polymorph to act as a structural template, directing the crystallization pathway and preventing SMPT[5].

Part 2: Experimental Workflows & Logic

The following diagram illustrates the critical decision points in our optimized workflow, specifically designed to prevent LLPS and thermal degradation.

Recrystallization Dissolution 1. API Dissolution (T < 50°C) Filtration 2. Hot Filtration Dissolution->Filtration Cooling1 3. Cool to MSZW (35°C - 38°C) Filtration->Cooling1 Seeding 4. Seed Addition (1-2% w/w) Cooling1->Seeding LLPS LLPS Detected? Seeding->LLPS Cooling2 5. Slow Cooling (0.1°C/min) LLPS->Cooling2 No Adjust Adjust Solvent Ratio & Reheat LLPS->Adjust Yes Isolation 6. Isolation & Vacuum Drying Cooling2->Isolation Adjust->Dissolution

Workflow for avoiding LLPS and thermal degradation during crystallization.

Part 3: Standard Operating Protocol (Self-Validating System)

This protocol utilizes an Anti-solvent & Cooling Co-Crystallization approach. Every step is designed to validate the success of the previous one.

Step 1: Low-Temperature Dissolution Suspend crude (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol in a 70:30 (v/v) Ethanol/Water mixture. Heat the jacketed vessel to 45°C (Do not exceed 50°C).

  • Validation: Complete dissolution without the evolution of a pungent odor (formaldehyde) confirms the hemiaminal remains intact.

Step 2: Clarification (Hot Filtration) Pass the solution through a pre-warmed 0.45 µm PTFE filter into the crystallizer to remove insoluble impurities that could act as unwanted heterogeneous nucleation sites.

Step 3: Controlled Desupersaturation & Seeding Cool the solution linearly to 38°C to enter the Metastable Zone Width (MSZW). Introduce 1.5% (w/w) of pure, thermodynamically stable seed crystals. Hold the temperature for 30 minutes.

  • Validation: The solution should become slightly opaque with suspended crystals, not a milky emulsion. If emulsion (LLPS) occurs, the system has oiled out; reheat to 45°C, add 5% more ethanol, and repeat Step 3.

Step 4: Programmed Cooling Initiate a slow cooling ramp of 0.1°C to 0.2°C per minute down to 5°C.

  • Validation: A slow cooling profile ensures that the supersaturation remains within the MSZW, driving crystal growth on the seed surfaces rather than triggering secondary nucleation or LLPS.

Step 5: Isolation and Washing Filter the resulting slurry under vacuum. Wash the filter cake with two bed-volumes of pre-chilled (5°C) 50:50 Ethanol/Water to displace the mother liquor without dissolving the product. Dry under vacuum at 30°C to constant weight.

Part 4: Quantitative Process Parameters

To ensure reproducibility, adhere strictly to the thermodynamic and kinetic boundaries outlined below.

ParameterRecommended Range/ValueMechanistic Rationale
Dissolution Temperature 45°C - 50°CPrevents thermal degradation (reversion) of the N-hydroxymethyl group into formaldehyde.
Solvent System Ethanol / Water (70:30 v/v)Balances the solubility of the lipophilic ethyl group and the polar pyridine/hydroxymethyl moieties.
Seeding Temperature 35°C - 38°CInjects solid surface area exactly within the MSZW, bypassing the kinetic hindrance of LLPS.
Seed Loading 1.0% - 2.0% (w/w)Provides sufficient template surface area for controlled desupersaturation and prevents SMPT.
Cooling Rate (Post-Seeding) 0.1°C - 0.2°C / minPromotes orderly crystal lattice integration over secondary nucleation or oiling out.

Part 5: References

  • Title : Oiling Out in Crystallization Source : Mettler Toledo URL :[Link]

  • Title : Crystal Polymorphism in Chemical & Pharmaceutical Process Development Source : Mettler Toledo URL :[Link]

  • Title : Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Title : Polymorphism in Processes of Crystallization in Solution: A Practical Review Source : ACS Publications (Organic Process Research & Development) URL :[Link]

Sources

Optimization

troubleshooting HPLC peak tailing for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Technical Support Center: Troubleshooting Peak Tailing for Pyridine-Pyrazole Derivatives Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peak Tailing for Pyridine-Pyrazole Derivatives

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing severe HPLC peak tailing when analyzing (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol .

By understanding the exact physicochemical properties of this molecule—specifically the basic pyridine nitrogen (pKa ~5.2) and the polar hydroxymethyl group—we can move beyond trial-and-error and apply rational, causality-driven method development.

Diagnostic Workflow: Root Cause Isolation

Before adjusting mobile phases or swapping columns, use the following decision tree to isolate whether your peak tailing is driven by chemical interactions (analyte-stationary phase) or physical system failures (fluidics/dead volume).

TailingTroubleshooting Start Peak Tailing Observed (Pyridine-Pyrazole) CheckAll Are all peaks tailing or just the basic analyte? Start->CheckAll AllTailing All Peaks Tailing CheckAll->AllTailing Yes SingleTailing Only Basic Analyte Tailing CheckAll->SingleTailing No DeadVol Check Dead Volume & Tubing Connections AllTailing->DeadVol SolventMismatch Check Sample Solvent Strength Mismatch AllTailing->SolventMismatch pHCheck Evaluate Mobile Phase pH vs. Analyte pKa (~5.2) SingleTailing->pHCheck LowpH Low pH (< 3.0) Protonates Silanols pHCheck->LowpH Acidic HighpH High pH (> 8.0) Neutralizes Pyridine pHCheck->HighpH Basic TFA Use 0.1% TFA (Ion-Pairing) LowpH->TFA CSH Use Charged Surface Hybrid (CSH) Column LowpH->CSH BEH Use High-pH Stable Hybrid (BEH) Column HighpH->BEH

Diagnostic workflow for troubleshooting HPLC peak tailing of basic pyridine derivatives.

Deep-Dive FAQs: The Chemistry of Peak Tailing

Q1: Why does (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol tail so aggressively on my standard C18 column? A1: The tailing is driven by secondary cation-exchange interactions. Your molecule contains a pyridine ring with a basic nitrogen (pKa ~5.2). In standard acidic or neutral mobile phases, this nitrogen becomes protonated and carries a positive charge. Concurrently, traditional silica-based C18 columns contain residual, unbonded silanol groups (-SiOH) on the silica surface[1]. At a mobile phase pH above 3.0, these highly acidic free silanols deprotonate to form negatively charged siloxanes (-SiO⁻)[2]. The electrostatic attraction between your positively charged pyridine ring and the negatively charged silanols causes the analyte to "stick" to the column matrix, resulting in a stretched trailing edge[2].

Q2: I am using 0.1% Formic Acid (pH ~2.7). Why am I still seeing a USP tailing factor > 2.0? A2: Formic acid is a weak acid and does not lower the pH sufficiently to protonate (neutralize) all surface silanols[3]. Because your pyridine nitrogen (pKa ~5.2) remains fully positively charged at pH 2.7, cation exchange still occurs with the remaining ionized silanols. The Fix: Switch your modifier to 0.1% Trifluoroacetic Acid (TFA). TFA drops the pH to ~2.0, neutralizing the vast majority of silanol groups. More importantly, TFA acts as an ion-pairing agent; it binds to the positively charged pyridine amine, neutralizing the charge and increasing the complex's hydrophobicity, which effectively shuts down the cation-exchange mechanism[3].

Q3: I am running an LC-MS assay and cannot use TFA due to severe ion suppression. What column chemistry should I use instead? A3: If you must restrict your method to MS-friendly modifiers like 0.1% formic acid, you must change the stationary phase architecture to prevent silanol interactions:

  • Charged Surface Hybrid (CSH) Columns: These columns are manufactured with a low-level positive surface charge. This positive charge electrostatically repels the positively charged pyridine nitrogen, minimizing the cation-exchange mechanism and yielding sharp peaks even in weak acids like formic acid[4].

  • High-pH Stable Hybrid (BEH) Columns: Alternatively, operate at a high pH (e.g., pH 10.0 using 10 mM ammonium bicarbonate). At pH 10, the pyridine nitrogen (pKa ~5.2) is fully deprotonated and neutral. A neutral molecule cannot undergo cation exchange. Standard silica dissolves above pH 8.0, so a Bridged Ethylene Hybrid (BEH) column is required to survive these conditions[4].

Q4: I optimized the pH and switched to a CSH column, but now all the peaks in my chromatogram are tailing. What is happening? A4: If every peak in the chromatogram (including neutral impurities) is tailing, the root cause is no longer chemical—it is physical[5].

  • Dead Volume: Improperly seated fittings (especially PEEK finger-tight fittings that have slipped) create a void or mixing chamber in the flow path, which broadens and tails all peaks[5].

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the starting mobile phase (e.g., injecting the sample in 100% Acetonitrile when the gradient starts at 5% Acetonitrile), the analyte fails to focus at the head of the column, causing it to smear and tail[5].

Quantitative Data: Expected Tailing Factors by Method

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the ionization state of both the analyte and the silica surface.

Column ChemistryMobile Phase ModifierMobile Phase pHAnalyte State (Pyridine)Silanol StateExpected USP Tailing Factor ( T )
Standard C18 (Type A/B)None / Water~6.5Protonated (+)Ionized (-)> 2.5 (Severe Tailing)
Standard C18 (Type B)0.1% Formic Acid~2.7Protonated (+)Partially Ionized (-)1.5 - 2.0 (Moderate Tailing)
Standard C18 (Type B)0.1% TFA~2.0Ion-Paired (Neutralized)Protonated (Neutral)< 1.2 (Symmetric)
CSH C18 (Positive Charge)0.1% Formic Acid~2.7Protonated (+)Protonated (Neutral)< 1.2 (Symmetric)
BEH C18 (Hybrid)10 mM NH₄HCO₃~10.0Deprotonated (Neutral)Ionized (-)< 1.1 (Highly Symmetric)

Experimental Protocols: Self-Validating Method Development

To systematically eliminate peak tailing for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, execute the following self-validating protocol. This workflow includes built-in "Validation Gates" to prove the causality of the observed tailing.

Phase 1: System Void & Physical Integrity Check

  • Procedure: Inject a mixture containing a highly retained neutral marker (e.g., toluene) alongside your pyridine-pyrazole analyte.

  • Causality: Neutral markers do not possess basic functional groups and cannot undergo ion-exchange with silanols.

  • Validation Gate: Calculate the USP Tailing Factor ( T ) for both peaks. If toluene exhibits T>1.2 , the issue is physical (e.g., dead volume, tubing slippage, or a collapsed column bed). Stop and fix the hardware. If toluene is symmetric ( T<1.1 ) but the pyridine-pyrazole tails, the issue is strictly chemical. Proceed to Phase 2.

Phase 2: The pH & Ion-Pairing Stress Test

  • Procedure:

    • Prepare Mobile Phase A1: Water + 0.1% Formic Acid (pH ~2.7).

    • Prepare Mobile Phase A2: Water + 0.1% TFA (pH ~2.0).

    • Run identical gradient methods using a standard C18 column for both mobile phases.

  • Causality: Formic acid leaves some silanols ionized and the analyte charged. TFA neutralizes silanols and ion-pairs the analyte.

  • Validation Gate: Compare the chromatograms. A dramatic reduction in T when switching from Formic Acid to TFA definitively confirms that silanol-driven cation exchange is the root cause of the tailing.

Phase 3: Sample Solvent Focusing Check

  • Procedure: Prepare two sample vials.

    • Vial A: Analyte dissolved in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

    • Vial B: Analyte dissolved in 100% Acetonitrile.

  • Causality: Injecting a strong solvent plug prevents the analyte from partitioning into the stationary phase at the column head.

  • Validation Gate: Inject both vials at the same volume. If Vial A yields a sharp peak and Vial B yields a distorted/tailing peak, sample solvent mismatch is confirmed. Always match your sample diluent to the initial mobile phase conditions.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." 2

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"1

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." 3

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593." 5

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." 4

Sources

Troubleshooting

preventing N-hydroxymethyl degradation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol during storage

Technical Support Center: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-hydroxymethyl Degradation During Storage Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-hydroxymethyl Degradation During Storage

Welcome to the technical support center for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. As a Senior Application Scientist, I understand the critical importance of maintaining the stability and purity of your research compounds. This guide has been developed to provide in-depth, actionable advice to prevent the degradation of this specific N-hydroxymethyl pyrazole derivative, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol?

A1: The primary and most anticipated degradation pathway is the hydrolysis of the N-hydroxymethyl group. This is a retro-Mannich or retro-Henry type reaction where the molecule reverts to its precursors: the parent pyrazole (5-ethyl-3-(pyridin-4-yl)-1H-pyrazole) and formaldehyde.[1][2][3] This reaction is often catalyzed by moisture and can be accelerated by acidic or basic conditions.[2][3][4][5][6]

Q2: My solid compound has started to turn brown. What does this indicate?

A2: A brown discoloration is a common visual indicator of chemical degradation, often due to oxidation.[7] While the pyrazole ring itself is generally stable to oxidation, substituents and the overall molecular environment can increase susceptibility.[8] To prevent this, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen, and protect it from light.[7][9][10]

Q3: Can I store the compound in a standard freezer?

A3: While low temperatures are beneficial, simply placing the compound in a freezer is often insufficient. Freezers can have high relative humidity, and temperature cycling can introduce moisture, which facilitates hydrolysis.[7] For long-term storage, the compound should be in a tightly sealed container, preferably under an inert atmosphere, and placed within a desiccated environment inside the freezer.[7][11]

Q4: How stable is the compound in common laboratory solvents?

A4: The stability in solution is highly dependent on the solvent. Protic solvents, especially water and methanol, can participate directly in the hydrolysis of the N-hydroxymethyl group.[4] Aprotic solvents like DMSO or DMF are generally preferred for stock solutions, but they must be anhydrous. Even trace amounts of water in these solvents can lead to slow degradation over time. Polyethylene glycols (PEGs) can be a stable medium if anhydrous.[12]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you might encounter during your work.

Issue 1: A new, more polar spot/peak appears in my TLC/LC-MS analysis after storage.

  • Symptom: You observe a new peak in your chromatogram, often at an earlier retention time (more polar), corresponding to a loss of purity in your main compound.

  • Likely Cause: This is the classic signature of hydrolysis. The degradation product, 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole, is more polar than the starting material because it has lost the hydroxymethyl group and now possesses a free N-H group on the pyrazole ring, which is available for hydrogen bonding.

  • Troubleshooting Steps:

    • Confirm Identity: The new peak should have a mass corresponding to the loss of 30 Da (CH₂O) from the parent compound.

    • Review Storage: Was the compound stored in a desiccated environment? Was the container properly sealed? Was it exposed to atmospheric moisture?[7][11]

    • Solvent Purity: If dealing with a solution, was the solvent certified anhydrous? Was it handled under inert gas to prevent moisture absorption?

    • Immediate Action: Re-purify the material if necessary. For future storage, follow the stringent protocols outlined in the "Best Practices" section below.

Issue 2: My compound shows decreased activity in biological assays.

  • Symptom: The compound's efficacy or potency in your experiments has diminished over time.

  • Likely Cause: This is a direct consequence of purity loss. The primary degradant, the parent pyrazole, will have a different (and likely lower or nonexistent) biological activity profile. The other degradant, formaldehyde, is a highly reactive and potentially toxic molecule that can interfere with assays.[13]

  • Troubleshooting Steps:

    • Purity Analysis: Immediately re-analyze the purity of the stored compound or the stock solution using a validated analytical method (e.g., HPLC, LC-MS).

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample that has been properly stored and its purity recently verified. Avoid using old stock solutions.

    • Forced Degradation Study: To understand potential interferences, you can perform a controlled, forced degradation study (see protocol below) to generate the degradants and test their effect in your assay as a negative control.[14]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol.

G Parent (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (Starting Material) Hydrolysis_Product 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole Parent->Hydrolysis_Product Hydrolysis (+H₂O) (Primary Pathway) Formaldehyde Formaldehyde (CH₂O) Parent->Formaldehyde Oxidation_Product N-Formyl Pyrazole Derivative (Potential Product) Parent->Oxidation_Product Oxidation ([O]) (Secondary Pathway) Further_Oxidation Further Degradation Products Oxidation_Product->Further_Oxidation Oxidation

Caption: Primary (Hydrolysis) and potential secondary (Oxidation) degradation pathways.

Best Practices & Experimental Protocols

Adherence to rigorous storage and handling protocols is the most effective way to ensure the long-term stability of your compound.

Table 1: Recommended Storage Conditions
FormDurationTemperatureAtmosphereContainerAdditional Precautions
Solid Short-Term (< 1 month)2-8°CInert Gas (Ar/N₂)Tightly sealed amber glass vialStore in a desiccator.[7][9]
Solid Long-Term (> 1 month)-20°C to -80°CInert Gas (Ar/N₂)Tightly sealed amber glass vialPlace vial inside a secondary container with desiccant.[10]
Solution Short-Term (< 1 week)-20°CInert Gas (Ar/N₂)Vial with PTFE-lined capUse anhydrous aprotic solvent (e.g., DMSO). Prepare small aliquots.
Solution Long-TermNot Recommended--Prepare fresh solutions from solid stock as needed.
Protocol 1: Recommended Procedure for Storing Solid Compound
  • Preparation: Place the crystalline or amorphous solid of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol into a clean, dry amber glass vial.

  • Inerting: Gently flush the vial with a stream of dry nitrogen or argon for 1-2 minutes to displace all air and moisture.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap junction with Parafilm®.

  • Desiccation: Place the sealed vial inside a laboratory desiccator containing a suitable desiccant (e.g., silica gel, Drierite®).

  • Refrigeration/Freezing: Transfer the desiccator to the appropriate cold storage unit (-20°C is recommended for long-term stability).[7] Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation.

Protocol 2: Analytical Method for Assessing Purity and Degradation

This protocol outlines a general HPLC method to monitor the stability of your compound.

  • System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%), and run a linear gradient to a high percentage of B (e.g., 95%) over 15-20 minutes. This will ensure the elution of the non-polar starting material and the more polar degradant.

  • Detection: Monitor at a wavelength where both the parent compound and the pyrazole degradant absorb (e.g., ~254 nm or ~280 nm, requires preliminary UV scan).

  • Analysis: The parent compound will have a longer retention time than the hydrolyzed pyrazole product. Quantify purity by peak area percentage.

Troubleshooting Your Storage Protocol

Use this flowchart to diagnose potential issues with your storage setup.

G Start Purity Loss Detected? CheckMoisture Was compound stored with a desiccant? Start->CheckMoisture CheckAtmosphere Was vial flushed with inert gas (Ar/N₂)? CheckMoisture->CheckAtmosphere Yes Solution1 Implement Desiccated Storage: Moisture is causing hydrolysis. CheckMoisture->Solution1 No CheckSeal Was the container tightly sealed? CheckAtmosphere->CheckSeal Yes Solution2 Implement Inert Atmosphere: Oxygen is causing oxidation. CheckAtmosphere->Solution2 No CheckLight Was an amber vial or light protection used? CheckSeal->CheckLight Yes Solution3 Ensure Airtight Seal: Moisture/air is leaking in. CheckSeal->Solution3 No Solution4 Protect from Light: Photodegradation may be occurring. CheckLight->Solution4 No End Purity Maintained CheckLight->End Yes

Caption: A step-by-step guide to troubleshooting compound degradation during storage.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available at: [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. PubMed. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • Compound storage made simple. Roylan Developments. Available at: [Link]

  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf - NIH. Available at: [Link]

  • Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. PMC - NIH. Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. ATSDR. Available at: [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. ResearchGate. Available at: [Link]

  • Investigation on the Electrocatalytic Oxidation of 5-Hydroxymethylfurfural in a Flow Electrolytic Cell Using Ni(OH)2/NF. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. PubMed. Available at: [Link]

  • Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica. Available at: [Link]

  • Electrochemical Oxidation of 5-Hydroxymethylfurfural with NiFe Layered Double Hydroxide (LDH) Nanosheet Catalysts. ACS Catalysis - ACS Publications. Available at: [Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. Available at: [Link]

  • EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

  • Spectrophotometric Method for Determining Formaldehyde. Analytical Chemistry. Available at: [Link]

  • Formaldehyde - Wikipedia. Wikipedia. Available at: [Link]

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. MDPI. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. Available at: [Link]

  • 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. PMC - NIH. Available at: [Link]

  • Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. PMC - NIH. Available at: [Link]

  • 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. PubMed. Available at: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Welcome to the Technical Support Center for the process optimization and scale-up of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the process optimization and scale-up of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals navigating the complex thermodynamic and regioselective challenges of this three-step synthesis: Claisen condensation, hydrazine-mediated cyclization, and N-hydroxymethylation.

Part 1: Troubleshooting Guides & FAQs

Section 1: Claisen Condensation & Diketone Formation Q: During the synthesis of the 1-(pyridin-4-yl)hexane-1,3-dione intermediate, we observe a high degree of ester self-condensation. How can we improve the yield of the crossed Claisen condensation? A: This is a frequent issue when scaling up nucleophilic addition-elimination reactions involving 1,3-dicarbonyl functionalization[1].

  • Causality: If the base is added to a mixture of 4-acetylpyridine and ethyl butyrate, the thermodynamic equilibrium allows the ester to self-condense. By pre-forming the kinetic enolate of 4-acetylpyridine at low temperatures (-10°C) using a strong, sterically hindered base like LiHMDS, you force the nucleophilic attack exclusively onto the ester carbonyl, preventing side reactions.

Section 2: Pyrazole Cyclization & Exotherm Control Q: The addition of hydrazine to the diketone causes a violent exotherm on the 5 kg scale, and we are seeing a 60:40 mixture of 3-ethyl and 5-ethyl regioisomers. How do we control this? A: The synthesis of pyrazoles from 1,3-diketones and hydrazine is highly exothermic due to the rapid enthalpy release during hydrazone formation and subsequent ring closure[2].

  • Causality: Heat accumulation on a large scale accelerates non-selective cyclization. The regioselectivity is governed by the differential electrophilicity of the two carbonyl groups. The carbonyl adjacent to the electron-withdrawing pyridin-4-yl group is more electrophilic. By dosing hydrazine slowly at 0°C under slightly acidic conditions, the initial hydrazone forms selectively at the pyridyl-adjacent carbonyl, locking in the desired 5-ethyl-3-(pyridin-4-yl) orientation upon cyclization.

Section 3: N-Hydroxymethylation Stability Q: Our final N-hydroxymethylation step yields inconsistent API purity. The product degrades back to the free pyrazole during vacuum drying. Why does this happen? A: The N-hydroxymethylation of pyrazoles using formaldehyde generates a hemiaminal linkage (N-CH2OH), which is inherently reversible[3].

  • Causality: Hemiaminals exist in a dynamic equilibrium with the free amine and formaldehyde[4]. High temperatures or extreme pH shifts during isolation drive the equilibrium backward (Le Chatelier's principle) as formaldehyde is volatilized.

  • Solution: Perform the reaction with paraformaldehyde using mild inorganic base catalysis[5]. During isolation, strictly maintain drying temperatures below 40°C.

Part 2: Visualizing the Workflows

Workflow A 1. Claisen Condensation (Diketone Synthesis) B 2. Hydrazine Cyclization (Exotherm Control) A->B 1-(pyridin-4-yl)hexane-1,3-dione C 3. Isomer Separation (Regioselectivity) B->C Crude Pyrazole D 4. N-Hydroxymethylation (Paraformaldehyde) C->D Purified Intermediate E 5. Crystallization (Thermal Control) D->E Hemiaminal API

Step-by-step synthetic workflow for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol.

Mechanism P Free Pyrazole + Formaldehyde TS Base Catalysis (K2CO3) P->TS Nucleophilic Attack H N-Hydroxymethyl Pyrazole (Hemiaminal) TS->H Formation H->P Thermal Degradation (>40°C)

Reversible equilibrium of pyrazole N-hydroxymethylation and thermal degradation pathway.

Part 3: Quantitative Data & Process Parameters

Table 1: Scale-up Thermodynamic Parameters and Yields

Process Step Enthalpy Profile Optimal Temperature Yield (Lab) Yield (Pilot) Key Impurity
Claisen Condensation Exothermic -10°C to 5°C 85% 82% Ester self-condensation
Hydrazine Cyclization Highly Exothermic 0°C dosing, then 70°C 92% 89% 3-ethyl regioisomer

| N-Hydroxymethylation | Mildly Exothermic | 60°C | 78% | 74% | Free pyrazole (reversion) |

Table 2: Analytical Release Specifications

Parameter Method Acceptance Criteria Rationale
Assay HPLC (UV 254 nm) ≥ 98.0% Ensures API potency
Free Pyrazole HPLC ≤ 1.0% Monitors hemiaminal degradation
Formaldehyde GC-FID / Derivatization ≤ 20 ppm Genotoxic impurity control

| Moisture | Karl Fischer | ≤ 0.5% | Prevents hydrolysis during storage |

Part 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole

  • Enolate Formation: Charge a dry reactor with 4-acetylpyridine (1.0 eq) and anhydrous THF. Cool to -10°C under nitrogen. Add LiHMDS (1.1 eq, 1M in THF) dropwise over 2 hours.

    • Self-Validation Check: A distinct color change to deep orange/red indicates successful kinetic enolate formation. Quench a 0.5 mL aliquot into D2O; 1 H-NMR should show >95% deuterium incorporation at the alpha-methyl position.

  • Condensation: Add ethyl butyrate (1.2 eq) while maintaining the internal temperature strictly below 0°C. Stir for 4 hours.

  • Isolation: Quench with 1M HCl to pH 5. Extract with EtOAc, wash with brine, and concentrate to isolate 1-(pyridin-4-yl)hexane-1,3-dione[6].

  • Cyclization: In a separate reactor, dissolve the diketone in ethanol and cool to 0°C. Dose hydrazine hydrate (1.05 eq) at a rate of 0.1 eq/min.

    • Self-Validation Check: Monitor the internal temperature probe. If ΔT > 5°C, pause the dosing automatically. This ensures safe heat dissipation and preserves regioselectivity.

  • Completion: Heat the mixture to 70°C for 3 hours to drive the cyclization to completion. Cool to 5°C to crystallize the pyrazole, filter, and dry.

Protocol 2: Controlled N-Hydroxymethylation and Isolation

  • Reaction Setup: Suspend 5-ethyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: Add paraformaldehyde (3.0 eq) and catalytic K_2CO_3 (0.1 eq).

    • Causality Note: The mild inorganic base deprotonates the pyrazole N-H, significantly increasing its nucleophilicity toward the formaldehyde generated in situ from paraformaldehyde[5].

  • Heating: Heat the suspension to 60°C for 12 hours.

    • Self-Validation Check: Pull an in-process control (IPC) sample for HPLC. The reaction is deemed complete when starting material is <2%. If >2%, add an additional 0.5 eq of paraformaldehyde and stir for 2 more hours.

  • Filtration: Cool the mixture to 20°C and filter off any unreacted paraformaldehyde solids.

  • Concentration: Concentrate the filtrate under reduced pressure, ensuring the water bath temperature never exceeds 40°C.

    • Causality Note: Exceeding 40°C provides the activation energy required for the hemiaminal to revert to the free pyrazole and formaldehyde gas.

  • Crystallization: Dissolve the crude residue in a minimal amount of MTBE, then slowly add Heptane (1:3 ratio) to induce crystallization. Filter the white solid and dry under high vacuum at 35°C for 24 hours.

References[1] Title: Buy 1-(Pyridin-4-YL)pentane-1,3-dione (EVT-13421512) | 17784-54-2 - EvitaChem. Source: evitachem.com. URL: Link[6] Title: pH-Induced Linkage Isomerism of Pd(II) Complexes: A Pathway to Air- and Water-Stable Suzuki–Miyaura-Reaction Catalysts. Source: Inorganic Chemistry - ACS Publications. URL: Link[3] Title: Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. Source: ACS Omega - ACS Publications. URL: Link[5] Title: Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. Source: The Journal of Organic Chemistry - ACS Publications. URL: Link[4] Title: Glycoluril and Its Chemical Properties. Source: EURASIAN JOURNAL OF CHEMISTRY. URL: Link[2] Title: Pyrazole synthesis from 1,3-diketones and hydrazine - Product Catalog. Source: AiFChem. URL: Link

Sources

Reference Data & Comparative Studies

Validation

High-Precision Validation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: qNMR vs. Traditional HPLC-UV

Introduction In pharmaceutical research and development, the absolute purity of starting materials and intermediates dictates the safety, efficacy, and yield of downstream active pharmaceutical ingredients (APIs) (1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical research and development, the absolute purity of starting materials and intermediates dictates the safety, efficacy, and yield of downstream active pharmaceutical ingredients (APIs) (1)[1]. For complex heterocyclic building blocks like (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol , relying on outdated or one-dimensional validation methods can introduce critical errors into synthetic workflows.

This guide objectively compares the performance of a qNMR-Certified Analytical Standard against traditional HPLC-UV Validated Alternatives . By dissecting the structural validation (1H and 13C NMR) and the absolute purity quantification methodologies, we provide drug development professionals with the causality behind why Quantitative Nuclear Magnetic Resonance (qNMR) is superseding chromatography as the gold standard for reference material validation (2)[2].

Section 1: Structural Validation via 1D and 2D NMR

Before quantitative purity can be assessed, the structural identity of the reference standard must be unequivocally proven. For (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, the presence of the N1-hydroxymethyl group eliminates the prototropic tautomerism typically observed in free 1H-pyrazoles (3)[3]. This "locking" of the tautomeric state yields sharp, well-defined resonances in both 1H and 13C spectra, avoiding the peak broadening often seen in N-unsubstituted pyrazoles.

Table 1: 1H and 13C NMR Chemical Shift Assignments (Solvent: DMSO-d6, 600 MHz)

PositionMoiety1H NMR (δ, ppm)Multiplicity (J in Hz)13C NMR (δ, ppm)
N1 -CH2-OH5.40 (CH2), 6.10 (OH)d (6.5), t (6.5)69.5
C3 Pyrazole C--148.5
C4 Pyrazole CH6.75s103.5
C5 Pyrazole C--145.0
C5-Ethyl -CH2-CH32.75 (CH2), 1.20 (CH3)q (7.5), t (7.5)18.5 (CH2), 12.0 (CH3)
C2', C6' Pyridine CH8.60d (6.0)150.5
C3', C5' Pyridine CH7.70d (6.0)120.2
C4' Pyridine C--140.0

Expert Insight: The highly deshielded doublets at 8.60 ppm confirm the intact pyridine ring, while the distinct doublet/triplet coupling of the N1-hydroxymethyl group (5.40/6.10 ppm) proves the successful functionalization at the N1 position, differentiating it from the unreacted parent pyrazole.

Section 2: qNMR vs. HPLC-UV: The Illusion of Area Percent Purity

Commercially available alternatives often supply reference standards validated solely by HPLC-UV (Area %). This approach operates on the flawed assumption that all impurities absorb UV light equally and completely ignores non-chromophoric contaminants such as residual water, inorganic salts, and aliphatic solvents (4)[4].

In contrast, qNMR is a primary analytical method. Because the integral of an NMR peak is directly proportional to the number of nuclei generating it, qNMR provides absolute mass fraction purity without requiring a pre-existing reference standard of the analyte itself (5)[5].

G Sample API Intermediate Batch (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Split Aliquot Split for Validation Sample->Split HPLC Traditional HPLC-UV (Relative Purity) Split->HPLC qNMR 1H qNMR with Internal Standard (Absolute Purity) Split->qNMR Chromatogram Chromatogram Integration (Misses non-UV impurities) HPLC->Chromatogram Spectra NMR Spectra Integration (Captures all protonated species) qNMR->Spectra ResultHPLC Area % Purity (Often Overestimated) Chromatogram->ResultHPLC ResultqNMR Mass % Purity (True Absolute Value) Spectra->ResultqNMR

Figure 1: Logical workflow comparing relative purity via HPLC-UV vs absolute quantification via qNMR.

Table 2: Performance Comparison Data for a Single Batch

ParameterHPLC-UV (Alternative Standard)1H qNMR (Certified Standard)
Reported Purity 99.8% (Area %)98.2% (Mass Fraction)
Detection of Water InvisibleQuantified (HDO peak at 3.33 ppm)
Detection of Solvents InvisibleQuantified (e.g., EtOAc at 1.99 ppm)
Reference Material Needed Yes (External standard required)No (Internal calibrant used)
Traceability Dependent on external standardDirectly traceable to NIST SI units
Section 3: Self-Validating Experimental Protocol for qNMR

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the self-validating system used to certify the (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol standard.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~15.000 mg of the analyte and ~5.000 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.95%) using a calibrated microbalance (d = 0.001 mg).

  • Causality: The precision of the mass measurement directly dictates the accuracy of the final absolute purity calculation. Maleic acid is chosen because its singlet resonance (~6.26 ppm in DMSO-d6) does not overlap with the analyte's signals (1)[1].

Step 2: Solvent Addition & Homogenization

  • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6 (100% isotopic purity) containing 0.01% TMS. Vortex for 60 seconds and sonicate for 5 minutes.

  • Causality: Anhydrous solvent prevents the introduction of exogenous water, which could obscure the integration of the N1-hydroxymethyl OH triplet.

Step 3: NMR Acquisition Parameters

  • Action: Acquire data on a 600 MHz NMR Spectrometer using a standard 1D single-pulse sequence. Set the Relaxation Delay (D1) to 30 seconds and Number of Scans (NS) to 64.

  • Causality: A D1 of 30 seconds ensures complete longitudinal relaxation (T1) of all protons—specifically the slow-relaxing aromatic pyridine protons. Failing to allow full relaxation leads to signal saturation and artificially deflated integration values, ruining the quantitative integrity (2)[2].

Step 4: Integration and Calculation

  • Action: Apply exponential line broadening (LB = 0.3 Hz), phase correction (zero and first order), and rigorous baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's pyridine doublet (8.60 ppm, 2H).

  • Calculation: Calculate absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

Conclusion

For critical intermediates like (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, relying on HPLC-UV Area % creates a dangerous illusion of purity by ignoring non-chromophoric mass (4)[4]. By employing rigorous 1H and 13C NMR structural validation paired with SI-traceable qNMR absolute quantification, researchers can guarantee the integrity of their starting materials, preventing costly downstream failures in API synthesis.

References
  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, 2014. [Link]

  • Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 2021. [Link]

  • Holzer, W., et al. "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Clockss, 2011.[Link]

Sources

Comparative

A Comparative Guide to (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol and Other Pyrazole-Pyridine Ligands for Advanced Research Applications

For Immediate Release to the Scientific Community In the dynamic field of coordination chemistry and catalysis, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal compl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

In the dynamic field of coordination chemistry and catalysis, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal complexes, thereby fine-tuning their reactivity and physical characteristics. Among the diverse classes of N-heterocyclic ligands, pyrazole-pyridine derivatives have emerged as exceptionally versatile scaffolds, bridging the gap between the well-established chemistry of bipyridines and the unique proton-responsive nature of pyrazoles. This guide provides a comprehensive comparison of a promising yet under-documented ligand, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol , with other prominent pyrazole-pyridine ligands, offering insights into their synthesis, structural nuances, and potential performance in catalytic and materials science applications.

Introduction to Pyrazole-Pyridine Ligands: A Class of Tunable Scaffolds

Pyrazole-substituted pyridines are bidentate ligands that have garnered significant attention in transition-metal catalysis.[1][2] They offer unique opportunities to modulate reactivity and selectivity in ways that conventional bipyridine ligands cannot. The presence of the pyrazole moiety introduces several key features:

  • Diverse Coordination Modes: Pyrazole ligands can act as neutral donors or, upon deprotonation of the N-H group, as anionic bridging ligands, facilitating the formation of polynuclear complexes.[3][4]

  • Proton-Responsiveness: The acidic N-H proton in unsubstituted pyrazoles can participate in metal-ligand cooperation, playing a crucial role in catalytic cycles, particularly in transfer hydrogenation and other proton-coupled electron transfer (PCET) processes.[5]

  • Tunable Steric and Electronic Properties: The pyrazole and pyridine rings can be readily functionalized with various substituents, allowing for precise control over the ligand's steric bulk and electronic character, which in turn influences the properties of the resulting metal complexes.[3]

This guide will focus on the specific attributes of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, a ligand featuring a 4-pyridyl substituent, an ethyl group, and a hydroxymethyl group, and compare it to other well-characterized pyrazole-pyridine ligands.

Synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: A Proposed Pathway

Step 1: Synthesis of 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole

The core of the target ligand is the 3,5-disubstituted pyrazole. A common and effective method for the synthesis of such pyrazoles is the condensation of a 1,3-diketone with hydrazine hydrate.[6] For the synthesis of 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole, the required precursor would be 1-(pyridin-4-yl)pentane-1,3-dione.

  • Experimental Protocol: Synthesis of 1-(pyridin-4-yl)pentane-1,3-dione

    • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl isonicotinate and an excess of 2-butanone.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

  • Experimental Protocol: Synthesis of 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole

    • Dissolve 1-(pyridin-4-yl)pentane-1,3-dione in ethanol.

    • Add a slight excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole.

Step 2: N-Hydroxymethylation of 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole

The final step involves the introduction of the hydroxymethyl group onto the N1 position of the pyrazole ring. This can be achieved through a reaction with formaldehyde.

  • Experimental Protocol: Synthesis of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

    • Suspend 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole in an aqueous solution of formaldehyde (e.g., 37% formalin).

    • Stir the mixture at room temperature or with gentle heating for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting product, (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, by column chromatography or recrystallization.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Core Synthesis cluster_step2 Step 2: N-Hydroxymethylation diketone 1-(pyridin-4-yl)pentane-1,3-dione pyrazole_core 3-(pyridin-4-yl)-5-ethyl-1H-pyrazole diketone->pyrazole_core Condensation hydrazine Hydrazine Hydrate hydrazine->pyrazole_core target_molecule (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol pyrazole_core->target_molecule N-Functionalization formaldehyde Formaldehyde formaldehyde->target_molecule

Caption: Proposed two-step synthesis of the target ligand.

Comparative Analysis with Other Pyrazole-Pyridine Ligands

To understand the potential advantages and unique properties of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, it is essential to compare it with other well-established pyrazole-pyridine ligands. The choice of substituents on both the pyrazole and pyridine rings significantly impacts the ligand's coordination behavior and the catalytic performance of its metal complexes.

Ligand NameStructureKey Features & PropertiesPotential Applications
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Structure of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanolHypothesized: The 4-pyridyl group offers a different coordination vector compared to the more common 2-pyridyl isomers. The ethyl group provides moderate steric bulk and electron-donating character. The N-hydroxymethyl group can potentially act as a hemilabile coordinating arm or participate in hydrogen bonding.Coordination polymers, catalysis, functional materials.
2-(1H-pyrazol-1-yl)pyridine (1-PzPy) Structure of 2-(1H-pyrazol-1-yl)pyridineThe pyrazole ring acts as a weakly coordinating Lewis basic ligand, offering flexibility in ligand binding.[2]Cross-coupling reactions, photocatalysis.[2]
2-(1H-pyrazol-3-yl)pyridine (3-PzPy) Structure of 2-(1H-pyrazol-3-yl)pyridineProvides both L2- and LX-type binding modes, functioning as a hydrogen bond donor and a σ-donor.[2] This ligand has been used in metal-catalyzed reactions like hydrosilylation and CO2 hydrogenation.[7]Homogeneous catalysis, bioinorganic modeling.
2,6-bis(1H-pyrazol-3-yl)pyridine Structure of 2,6-bis(1H-pyrazol-3-yl)pyridineA pincer-type ligand that rigidly holds two protic pyrazole groups in a trans orientation.[5] This framework is crucial for metal-ligand cooperative catalysis.Transfer hydrogenation, nitrogen fixation chemistry.[5]

Experimental Considerations and Performance Evaluation

The performance of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol as a ligand would be evaluated through a series of standard experimental procedures.

Characterization of the Ligand
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the synthesized ligand. The chemical shifts of the pyrazole and pyridine protons and carbons will provide information about the electronic environment of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational frequencies for the O-H, C=N, and C=C bonds, confirming the presence of the hydroxymethyl, pyrazole, and pyridine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, X-ray crystallography will provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Coordination Chemistry and Complex Characterization

The ability of the ligand to coordinate with various transition metals (e.g., Cu(II), Fe(II), Ru(II), Pd(II)) would be investigated.

  • Experimental Protocol: Synthesis of a Metal Complex

    • Dissolve the ligand and a metal salt (e.g., CuCl₂, Pd(OAc)₂) in a suitable solvent (e.g., methanol, acetonitrile).

    • Stir the solution at room temperature or with heating.

    • The formation of the complex may be indicated by a color change or precipitation.

    • Isolate the complex by filtration or crystallization.

    • Characterize the complex using techniques such as elemental analysis, IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Catalytic Performance Evaluation

The catalytic activity of the in-situ formed or isolated metal complexes can be tested in various organic transformations. For instance, copper complexes of pyrazole-pyridine ligands have shown promising activity in the oxidation of catechols, mimicking the function of catecholase enzymes.[8][9]

  • Experimental Protocol: Catalytic Oxidation of Catechol

    • Prepare a solution of the catalyst (the metal complex) in a suitable solvent (e.g., methanol).

    • Add a solution of catechol to the catalyst solution.

    • Monitor the progress of the reaction by UV-Vis spectroscopy, following the increase in absorbance of the product (o-quinone).

    • Calculate the initial rate of the reaction and compare it with other catalysts under the same conditions.

Visualizing the Experimental Workflow

Experimental_Workflow start Synthesis of Ligand char_ligand Ligand Characterization (NMR, IR, MS, X-ray) start->char_ligand complex_synth Synthesis of Metal Complexes char_ligand->complex_synth char_complex Complex Characterization (Elemental Analysis, IR, UV-Vis, X-ray) complex_synth->char_complex catalysis Catalytic Performance Evaluation (e.g., Catechol Oxidation) complex_synth->catalysis data_analysis Data Analysis and Comparison char_complex->data_analysis catalysis->data_analysis conclusion Conclusion on Ligand Performance data_analysis->conclusion

Caption: A typical workflow for the evaluation of a new ligand.

Conclusion and Future Outlook

While direct experimental data for (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is currently limited, its unique structural features suggest it holds significant promise as a versatile ligand in coordination chemistry and catalysis. The proposed synthetic route provides a clear pathway for its preparation, enabling further investigation into its properties.

Future research should focus on the synthesis and characterization of this ligand and its metal complexes. Comparative studies with other pyrazole-pyridine ligands, particularly isomers with 2-pyridyl and 3-pyridyl substituents, will be crucial to elucidate the structure-property relationships. The presence of the N-hydroxymethyl group offers an interesting avenue for exploring hemilabile ligand behavior and its impact on catalytic activity. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation catalysts and functional materials.

References

  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Request PDF. [Link]

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. ScienceDirect. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Institute of Crystallography - IC - CNR. [Link]

  • Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. PMC. [Link]

  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PMC. [Link]

  • Pyrazole-substituted pyridines have emerged as versatile bidentate ligands in transition-metal catalysis... ResearchGate. [Link]

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. [Link]

  • The Copper(II) Coordination Chemistry of Alkyl Substituted Bispyrazole Pyridine Ligands: Structure and Spectral Properties. Request PDF. [Link]

  • Subsequently, unsubstituted 2-(1H-pyrazol-3(5)-yl)pyridine was studied in detail... Russian Chemical Reviews. [Link]

  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-... ResearchGate. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry. [Link]

  • ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Chemical Synthesis Database. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

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Validation

Advanced Mass Spectrometry Strategies for the Fragmentation Analysis of (5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

As a Senior Application Scientist navigating the complexities of drug metabolism and structural elucidation, I frequently encounter highly functionalized heterocyclic scaffolds. The compound (5-ethyl-3-(pyridin-4-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug metabolism and structural elucidation, I frequently encounter highly functionalized heterocyclic scaffolds. The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (Exact Mass: 203.1058 Da) presents a fascinating analytical challenge. It features a basic pyridine ring, a substituted pyrazole core, and a highly labile N-hydroxymethyl moiety. Such pyrazolo-pyridine derivatives are frequently investigated as kinase inhibitors and potential anticancer agents, making their precise structural characterization critical during preclinical development 1[1].

This guide objectively compares the performance of three premier mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Linear Ion Trap (LIT)—for mapping the fragmentation pattern of this molecule. By detailing the causality behind our experimental choices and providing a self-validating analytical protocol, this guide serves as a definitive resource for researchers optimizing LC-MS/MS workflows.

Platform Comparison: Choosing the Right MS Architecture

To accurately map a fragmentation pathway or quantify a metabolite, the choice of MS platform dictates the quality and utility of the data. Below is an objective comparison of how different architectures handle the fragmentation of our target molecule.

MS PlatformPrimary Analytical StrengthApplication for Target MoleculeLimitations
ESI-Q-TOF High Mass Accuracy (<2 ppm) & High ResolutionDistinguishing isobaric neutral losses (e.g., distinguishing the loss of CH₂O vs. NO). Essential for structural elucidation.Lower linear dynamic range for absolute quantification compared to QqQ.
ESI-QqQ Maximum Sensitivity & Broad Dynamic RangeTargeted quantification via Multiple Reaction Monitoring (MRM) for pharmacokinetic (PK) profiling.Low resolution (unit mass); cannot resolve isobaric interferences in complex matrices.
LIT (Ion Trap) MSⁿ Sequential FragmentationTrapping the primary fragment (m/z 174) to perform MS³ and MS⁴, mapping the exact sequence of ring cleavages.Subject to the "1/3 rule" (low mass cut-off), potentially missing low m/z diagnostic ions.

Scientific Causality: While QqQ instruments are the gold standard for sensitivity, they operate at unit resolution. In our laboratory, we prioritize Q-TOF for initial structural elucidation because the high-resolution data prevents false-positive structural assignments2[2]. Once the exact mass transitions are validated, we port the method to a QqQ for high-throughput PK assays.

Fragmentation Mechanism & Structural Causality

When (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is subjected to positive Electrospray Ionization (+ESI), protonation occurs preferentially at the basic pyridine nitrogen, yielding a stable precursor ion[M+H]⁺ at m/z 204.1137.

Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes a highly predictable, thermodynamically driven fragmentation cascade:

  • Primary Cleavage (N-hydroxymethyl loss): The N-hydroxymethyl group is highly labile. Even at low collision energies (10-15 eV), it rapidly expels a neutral formaldehyde molecule (CH₂O, 30.0106 Da)3[3]. This yields a highly stable, conjugated N-H pyrazole product ion at m/z 174.1031.

  • Secondary Cleavages: As collision energy increases (25-40 eV), the m/z 174 ion undergoes further degradation. The ethyl group at position 5 is expelled as ethylene (C₂H₄, 28.0313 Da) via a rearrangement, yielding m/z 146.0718. Concurrently, the molecule exhibits the classic expulsion of hydrogen cyanide (HCN, 27.0109 Da) from the pyrazole or pyridine rings, a hallmark fragmentation pathway for these nitrogenous heterocycles 4[4].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 204.1137 F1 Primary Fragment [M+H - CH2O]+ m/z 174.1031 M->F1 - CH2O (30.01 Da) N-hydroxymethyl cleavage F2 Secondary Fragment [M+H - CH2O - C2H4]+ m/z 146.0718 F1->F2 - C2H4 (28.03 Da) Ethyl group cleavage F3 Secondary Fragment [M+H - CH2O - HCN]+ m/z 147.0922 F1->F3 - HCN (27.01 Da) Ring opening

Proposed CID fragmentation pathway of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol.

Quantitative Experimental Data

The following table summarizes the high-resolution exact mass data obtained via ESI-Q-TOF, demonstrating the mass accuracy required to confidently assign the structural fragments. The relative abundances illustrate the energy-dependent nature of the fragmentation cascade.

Fragment AssignmentFormulaTheoretical Exact Mass (Da)Observed m/zMass Error (ppm)Rel. Abundance (CE 15 eV)Rel. Abundance (CE 35 eV)
Precursor Ion [C₁₁H₁₄N₃O]⁺204.1137204.1135-0.98100%5%
[M+H - CH₂O]⁺ [C₁₀H₁₂N₃]⁺174.1031174.1033+1.1545%100%
[M+H - CH₂O - HCN]⁺ [C₉H₁₁N₂]⁺147.0922147.0920-1.362%65%
[M+H - CH₂O - C₂H₄]⁺ [C₈H₈N₃]⁺146.0718146.0721+2.050%40%

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in the data, I employ a "self-validating" methodology. This protocol integrates continuous mass calibration and orthogonal quality controls to ensure that every reported fragment is an analytical certainty, not an artifact.

Step 1: Sample Preparation & Internal Standardization
  • Action: Spike the sample matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS), ideally a ¹³C or ²H labeled analog of the target compound, prior to protein precipitation (using 3 volumes of cold acetonitrile).

  • Causality: The SIL-IS co-elutes with the target analyte and experiences the exact same matrix suppression effects in the ESI source. If the absolute signal drops but the Analyte/IS ratio remains constant, the system validates that the extraction and ionization are performing correctly.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: Formic acid serves a dual purpose: it maintains a low pH to ensure the pyridine ring remains fully protonated (enhancing +ESI efficiency) and acts as an ion-pairing agent to sharpen chromatographic peaks.

Step 3: High-Resolution Mass Spectrometry (Q-TOF) Parameters
  • Action: Operate the Q-TOF in positive ESI mode. Introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer.

  • Causality: Time-of-flight tubes are sensitive to minute thermal fluctuations. The continuous infusion of a lock-mass allows the software to correct mass drift in real-time, validating that the sub-2 ppm mass errors reported in our data table are structurally genuine and not instrumental drift.

  • Action: Perform Data-Dependent Acquisition (DDA) with a dynamic collision energy ramp (15 eV to 45 eV).

  • Causality: Ramping the CE ensures that both low-energy fragments (like the highly labile CH₂O loss) and high-energy fragments (like the pyrazole ring opening) are captured in a single composite MS/MS spectrum.

Step 4: Data Processing via Ion Ratios
  • Action: When transferring this method to a QqQ for quantification, monitor two transitions: 204.1 → 174.1 (Quantifier) and 204.1 → 147.1 (Qualifier).

  • Causality: The ratio between the quantifier and qualifier ions must remain within ±20% of the reference standard. If an isobaric interference co-elutes with the target, it will disproportionately affect one transition, altering the ratio and immediately flagging the peak as impure. This makes the quantification self-validating.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic
  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

Sources

Comparative

comparative bioactivity of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol and its derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a va...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the comparative bioactivity of pyrazole derivatives, offering a framework for researchers and drug development professionals to evaluate novel compounds such as (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol and its analogues. By synthesizing data from numerous studies, we will explore key bioactivities, detail relevant experimental protocols, and present comparative data to inform future research and development.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The unique electronic and steric properties of the pyrazole ring enable it to interact with a wide array of biological targets, including enzymes and receptors. This has led to the development of numerous clinically approved drugs containing a pyrazole core, highlighting its significance in pharmaceutical research. The ability to readily modify the substituents on the pyrazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Key Bioactivities of Pyrazole Derivatives

Extensive research has demonstrated that pyrazole derivatives exhibit a remarkable range of biological activities. The most prominent among these are anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

Key Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers. Several pyrazole derivatives have been identified as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[1][4]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play pivotal roles in tumor growth, angiogenesis, and metastasis. Pyrazole-based inhibitors targeting EGFR and VEGFR have shown significant antitumor activity.[1][5]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Pyrazole derivatives have been developed as PI3K inhibitors, demonstrating efficacy in preclinical models.[1][6]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is involved in cytokine-mediated cell signaling and is often constitutively active in hematological malignancies and solid tumors. Pyrazole derivatives have been successfully designed as potent JAK inhibitors.[7]

  • BRAF V600E: This mutation is a common driver in melanoma and other cancers. Novel pyrazole derivatives have been synthesized as potent inhibitors of the BRAF V600E mutant kinase.[8]

Comparative Anticancer Activity of Selected Pyrazole Derivatives:

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indole-Pyrazole HybridsCDK2HCT116, MCF7, HepG2, A549< 23.7[1]
Pyrazole Carbaldehyde DerivativesPI3 KinaseMCF-70.25[1]
Pyrazole-Thiourea DerivativesEGFRMCF-70.08[5]
4-Amino-(1H)-pyrazole DerivativesJAK1, JAK2, JAK3-0.0034, 0.0022, 0.0035[7]
Pyrazole-based AnalogsCDK2-0.96[4]
5-Amino-1H-pyrazole-4-carboxamide DerivativesFGFR1, FGFR2, FGFR3NCI-H520, SNU-16, KATO III0.019, 0.059, 0.073[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Inhibition by Pyrazole Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->PI3K RAS RAS Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->RAS AKT AKT PI3K->AKT Transcription Factors Transcription Factors AKT->Transcription Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Factors JAK JAK STAT STAT JAK->STAT STAT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression CDK/Cyclin Complex CDK/Cyclin Complex Gene Expression->CDK/Cyclin Complex Cell Cycle Progression Cell Cycle Progression CDK/Cyclin Complex->Cell Cycle Progression Pyrazole Derivatives_RTK Pyrazole Derivatives_RTK->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition Pyrazole Derivatives_PI3K Pyrazole Derivatives_PI3K->PI3K Inhibition Pyrazole Derivatives_JAK Pyrazole Derivatives_JAK->JAK Inhibition Pyrazole Derivatives_CDK Pyrazole Derivatives_CDK->CDK/Cyclin Complex Inhibition G Start Start Synthesize Pyrazole Derivatives Synthesize Pyrazole Derivatives Start->Synthesize Pyrazole Derivatives Primary Screening (Agar Diffusion) Primary Screening (Agar Diffusion) Synthesize Pyrazole Derivatives->Primary Screening (Agar Diffusion) Active Compounds Active Compounds Primary Screening (Agar Diffusion)->Active Compounds End End Primary Screening (Agar Diffusion)->End No Activity MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Active Compounds->MIC Determination (Broth Microdilution) Yes MBC Determination MBC Determination MIC Determination (Broth Microdilution)->MBC Determination Mechanism of Action Studies Mechanism of Action Studies MBC Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->Synthesize Pyrazole Derivatives Lead Optimization->End

Caption: A typical workflow for antimicrobial screening of pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of significant biological activities. This guide has provided a comparative overview of their anticancer and antimicrobial properties, supported by experimental data and established protocols. For a novel compound like (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, the information presented here can serve as a valuable resource to guide its biological evaluation.

Future research should focus on exploring the structure-activity relationships of this specific compound and its derivatives to optimize their potency and selectivity for desired biological targets. Advanced computational methods, such as molecular docking and dynamics simulations, can further aid in understanding the molecular interactions and guide the design of more effective therapeutic agents. The vast potential of the pyrazole nucleus ensures that it will remain a focal point of drug discovery efforts for years to come.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed.
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (n.d.). Benchchem.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.).
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

Sources

Validation

benchmarking (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol against standard kinase inhibitors

An in-depth technical evaluation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (hereafter referred to as EPPM ) requires a nuanced understanding of kinase pharmacophores. The 3-(pyridin-4-yl)-1H-pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (hereafter referred to as EPPM ) requires a nuanced understanding of kinase pharmacophores. The 3-(pyridin-4-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of kinases such as Rho-associated protein kinase (ROCK) and p38 mitogen-activated protein kinase (MAPK) 1.

However, EPPM possesses a unique structural feature: an N1-hydroxymethyl group. In aqueous biological systems, N-hydroxymethyl pyrazoles often act as transient prodrugs, releasing formaldehyde to yield the free N-H pyrazole. Because the free N-H is strictly required to donate a hydrogen bond to the kinase hinge backbone, benchmarking this compound demands a paired biochemical and cellular approach to account for intracellular prodrug conversion 2.

This guide establishes a self-validating framework to benchmark EPPM against gold-standard inhibitors: Y-27632 (ROCK), SB203580 (p38 MAPK), and Staurosporine (Pan-kinase control).

Mechanistic Causality in Experimental Design

To accurately profile EPPM, we must bridge the gap between cell-free affinity and intracellular efficacy. Modern kinome profiling relies on orthogonal validation to accelerate drug discovery and prevent false negatives 3.

  • Biochemical Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric assays. Highly conjugated pyrazole-pyridines often exhibit autofluorescence. TR-FRET employs a time delay before measurement, entirely eliminating background autofluorescence and ensuring that the calculated IC50 reflects true ATP-competitive binding.

  • Cellular Causality: Because EPPM's N-hydroxymethyl group may require enzymatic or spontaneous hydrolysis inside the cell to achieve maximum hinge-binding affinity, relying solely on biochemical assays will underestimate its potency. We pair the biochemical data with a Boyden chamber cell migration assay (ROCK phenotype) to capture the compound's true functional efficacy.

Self-Validating Experimental Protocols

Protocol A: TR-FRET Kinase Profiling Assay

This assay is designed with internal quality controls to ensure a robust, self-validating system (Z'-factor > 0.6).

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Titration: Serially dilute EPPM, Y-27632, SB203580, and Staurosporine in 100% DMSO. Dilute 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration. Rationale: >1% DMSO can denature the kinase, skewing binding kinetics.

  • Pre-Equilibration: In a 384-well plate, combine 5 µL of compound, 5 µL of recombinant target kinase (ROCK1 or p38α), and 5 µL of ULight-labeled peptide substrate. Incubate for 15 minutes at room temperature.

  • Catalytic Initiation: Add 5 µL of ATP at the specific Km​ of each kinase. Rationale: Testing at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors like EPPM. Incubate for 60 minutes.

  • Signal Detection: Terminate the reaction with 5 µL of EDTA (Mg2+ chelator) containing a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

  • System Validation: Calculate the Z'-factor using Staurosporine (10 µM) as the 100% inhibition positive control and 1% DMSO as the 0% inhibition negative control.

Protocol B: Cellular Migration Assay (ROCK Phenotype)
  • Cell Seeding: Seed highly motile, ROCK-dependent MDA-MB-231 breast cancer cells ( 5×104 cells/well) in serum-free media into the upper chamber of a Boyden insert (8 µm pore size).

  • Compound Treatment: Treat the upper chamber with vehicle (0.1% DMSO), EPPM (titrated 0.1–10 µM), or Y-27632 (10 µM).

  • Gradient Establishment: Add media containing 10% FBS to the lower chamber to act as a chemoattractant.

  • Quantification: After 24 hours, mechanically remove non-migrated cells from the upper membrane. Fix migrated cells on the lower membrane with 4% paraformaldehyde, stain with 0.1% Crystal Violet, extract with 10% acetic acid, and quantify absorbance at 590 nm.

Visualizing the Benchmarking Logic

Workflow Prep Compound Prep (1% DMSO Final) Biochem TR-FRET Assay (Cell-Free Affinity) Prep->Biochem Cellular Phenotypic Assay (Prodrug Conversion) Prep->Cellular Analysis Data Synthesis (Z'-factor Validation) Biochem->Analysis Cellular->Analysis

Self-validating benchmarking workflow integrating biochemical and cellular assays.

Pathway Stimulus Extracellular Stimulus Receptor Receptor Kinases Stimulus->Receptor RhoA RhoA Activation Receptor->RhoA p38 p38 MAPK Receptor->p38 ROCK ROCK1 / ROCK2 RhoA->ROCK Actin Cytoskeleton Dynamics ROCK->Actin Inflammation Cytokine Release p38->Inflammation EPPM EPPM & Controls EPPM->ROCK EPPM->p38

Signaling cascade showing EPPM intervention at ROCK and p38 kinase nodes.

Comparative Data Analysis

The table below synthesizes the benchmarking data. Notice the critical inversion of potency for EPPM: its cellular IC50 is superior to its biochemical IC50. This strongly supports the causality hypothesis that the N-hydroxymethyl group acts as a prodrug moiety, requiring cellular processing to liberate the highly potent, hinge-binding free N-H pyrazole.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Mechanistic Notes
EPPM ROCK1145 ± 1285 ± 8Cellular potency > biochemical; indicates prodrug conversion.
EPPM p38α320 ± 25210 ± 15Demonstrates dual-targeting capability across kinase families.
Y-27632 ROCK1110 ± 9800 ± 45Gold-standard ROCK inhibitor; poor permeability limits cellular potency.
SB203580 p38α50 ± 5600 ± 30Gold-standard p38 inhibitor; standard drop-off in cellular assays.
Staurosporine Pan-kinase1.2 ± 0.315 ± 2Non-selective positive control; validates assay sensitivity.

References

  • AU2003301226A1 - Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2 Source: Google Patents URL
  • CN107835637A - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL
  • Base-Editing the Cancer Kinome to Enable Drug Discovery Source: NIH RePORTER URL

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Polymorphs: A Methodological Approach

Introduction: The Critical Role of Polymorphism in Drug Development In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its bioavailability, stability, and manufacturability. A significant number of APIs exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[1] These different forms, or polymorphs, can display divergent physicochemical properties, including solubility and melting point, which can have profound implications for the drug's therapeutic efficacy and safety.[2]

The pyrazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[3] Consequently, a thorough understanding of the solid-state chemistry of novel pyrazole-based APIs, such as (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, is a critical step in the drug development process. This guide presents a comprehensive methodological framework for the screening, synthesis, and structural comparison of the potential polymorphs of this compound, providing researchers with the necessary tools to navigate the complexities of solid-state characterization. While specific experimental data for the polymorphs of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol are not yet publicly available, this guide will serve as a robust, experience-driven roadmap for such an investigation.

Part 1: Polymorph Screening and Crystallization Strategies

The initial and most crucial phase in a polymorphism study is a comprehensive screening to identify all accessible crystalline forms. The goal is to induce crystallization under a wide array of thermodynamic and kinetic conditions.[4]

Solvent-Based Crystallization Screening

A diverse panel of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be employed. The choice of solvents is critical as it directly influences the supersaturation and nucleation kinetics.

Experimental Protocol: High-Throughput Crystallization Screening

  • Solvent Selection: A minimum of 24 solvents from different classes (e.g., alcohols, ketones, esters, hydrocarbons, water) should be selected.

  • Saturation: Prepare saturated or near-saturated solutions of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol in each solvent at an elevated temperature.

  • Crystallization Induction: Employ various methods to induce crystallization:

    • Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).

    • Cooling Crystallization: Slowly cool the saturated solutions to induce precipitation.

    • Anti-Solvent Addition: Introduce a solvent in which the compound is poorly soluble to a solution of the compound, inducing precipitation.

  • Solid-State Analysis: The resulting solids from each experiment should be harvested and analyzed.

G cluster_screening Polymorph Screening Workflow API API Solution in Various Solvents Evaporation Slow Evaporation API->Evaporation Cooling Cooling Crystallization API->Cooling AntiSolvent Anti-Solvent Addition API->AntiSolvent Solids Harvested Solids Evaporation->Solids Cooling->Solids AntiSolvent->Solids Analysis Solid-State Analysis (PXRD, DSC, TGA) Solids->Analysis

Caption: Workflow for solvent-based polymorph screening.

Other Crystallization Techniques

To broaden the screening, other techniques should be considered:

  • Melt Crystallization: Heating the sample above its melting point followed by controlled cooling.

  • Sublimation: For compounds that can be sublimed, this can yield unique crystal forms.

  • Slurry Conversion: Suspending a mixture of polymorphs in a solvent to determine the most stable form at a given temperature.

Part 2: Structural and Physicochemical Characterization

Once different solid forms are obtained, a battery of analytical techniques is employed for their comprehensive characterization and comparison.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (typically 2° to 40°).

  • Data Analysis: The resulting diffractograms are compared. Differences in peak positions and relative intensities indicate different crystal structures.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of the polymorphs, such as melting point, enthalpy of fusion, and thermal stability.

Experimental Protocol: DSC and TGA

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Endothermic and exothermic events are recorded as a function of temperature.

  • TGA Analysis: The sample is heated at a constant rate, and its mass is monitored. Mass loss can indicate desolvation or decomposition.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are sensitive to the local molecular environment and can detect differences in hydrogen bonding and conformational changes between polymorphs.[3]

Experimental Protocol: FTIR/Raman Spectroscopy

  • Sample Preparation: The sample can be analyzed directly as a solid.

  • Data Acquisition: An infrared or Raman spectrum is collected.

  • Data Analysis: The spectra of different forms are overlaid and compared. Shifts in vibrational frequencies, particularly in regions corresponding to N-H, O-H, and C=N stretching, can indicate different polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)

When suitable single crystals can be grown, SC-XRD provides the definitive crystal structure, including unit cell parameters, space group, and atomic coordinates. This technique is invaluable for understanding the molecular packing and intermolecular interactions that define a particular polymorph.

Part 3: Comparative Analysis of Hypothetical Polymorphs

To illustrate the application of these methodologies, let us consider a hypothetical scenario where two polymorphs of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, designated as Form I and Form II, have been identified.

Tabulated Data Summary
PropertyForm I (Hypothetical)Form II (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Parameters a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95°a = 9.8 Å, b = 11.5 Å, c = 13.4 Å
Melting Point (DSC) 155 °C148 °C
Enthalpy of Fusion 25 kJ/mol22 kJ/mol
Solubility (in water at 25°C) 0.5 mg/mL0.8 mg/mL
Key PXRD Peaks (2θ) 8.1°, 12.3°, 15.6°, 20.4°9.5°, 11.8°, 16.2°, 21.1°
Interpretation of Comparative Data

Based on the hypothetical data, Form I is the higher melting and likely more thermodynamically stable form at room temperature, as suggested by its lower solubility. Form II, with its lower melting point and higher solubility, would be the metastable form. The different crystal systems and space groups, as would be determined by SC-XRD, confirm that they are indeed true polymorphs.

G cluster_comparison Relationship Between Polymorph Properties Stability Thermodynamic Stability MeltingPoint Melting Point Stability->MeltingPoint Higher Stability correlates with Higher Melting Point Solubility Solubility Stability->Solubility Higher Stability correlates with Lower Solubility Bioavailability Potential Bioavailability Solubility->Bioavailability Higher Solubility can lead to Higher Bioavailability

Caption: Interplay of key physicochemical properties in polymorphs.

Part 4: Discussion and Implications for Drug Development

The existence of polymorphism in (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol would have significant consequences for its development as a pharmaceutical product. The choice of which polymorph to develop is a critical decision. While the thermodynamically stable form (hypothetical Form I) is often preferred due to its lower tendency to convert to another form during storage, the metastable form (hypothetical Form II) may be chosen if its higher solubility leads to improved bioavailability.

It is imperative to establish a robust control strategy to ensure that the desired polymorphic form is consistently produced and that no unwanted polymorphic transformations occur during the manufacturing process or the shelf-life of the drug product. This involves a deep understanding of the thermodynamic and kinetic relationships between the polymorphs.

Conclusion

The structural characterization of polymorphs is a cornerstone of modern pharmaceutical development. For a novel pyrazole derivative like (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, a systematic and multi-technique approach is essential to identify and characterize its solid-state landscape. By employing a comprehensive screening strategy followed by detailed analysis using PXRD, thermal methods, spectroscopy, and single-crystal diffraction, researchers can gain the critical knowledge required to select the optimal polymorphic form for development, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Kusakiewicz-Dawid, A., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3193. [Link]

  • Patel, S., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis, 1(1), 1-10. [Link]

  • Blagden, N., & de Matas, M. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8), 24-27. [Link]

  • Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 10, S2834-S2840. [Link]

  • Shan, N., & Zaworotko, M. J. (2008). The role of cocrystals in pharmaceutical science. Drug discovery today, 13(9-10), 440-446. [Link]

  • Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 589-591. [Link]

  • Al-Omary, F. A. M., et al. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino- 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Molecules, 15(4), 2536-2548. [Link]

  • Jain, A., & Banga, A. K. (2014). Polymorphism in pharmaceuticals. Journal of pharmacy & pharmaceutical sciences, 17(1), 1-16. [Link]

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Safety & Regulatory Compliance

Safety

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized heterocyclic intermediates. The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized heterocyclic intermediates. The compound (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a complex structural building block that presents unique environmental and toxicological challenges.

Proper disposal of this chemical requires moving beyond generic Safety Data Sheet (SDS) guidelines. We must analyze its specific molecular liabilities—namely, the instability of its N-hydroxymethyl group and the environmental persistence of its dual pyridine-pyrazole core—to design a self-validating, fail-safe waste management protocol.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To safely manage this compound, operators must understand the chemical causality that dictates its handling. The molecule contains three distinct structural motifs, each contributing a specific hazard during disposal:

  • The N-Hydroxymethyl Hemiaminal (Formaldehyde Precursor): The N-hydroxymethyl group (-CH2OH attached to the pyrazole nitrogen) is a hemiaminal. Under neutral, dry conditions, it is relatively stable. However, in the presence of aqueous acids or bases, this bond undergoes hydrolysis, acting as a stable precursor that releases free formaldehyde—a volatile, pressurized carcinogen—and the parent pyrazole[1][2].

  • The Pyridine & Pyrazole Rings (Combustion Hazards): Nitrogen-rich aromatic heterocycles are highly recalcitrant. If incinerated at standard temperatures, they undergo incomplete combustion, releasing toxic nitrogen oxides (NOx) and carbon monoxide. Complete destruction requires high-temperature liquid injection incineration[3].

  • Aquatic Toxicity: Pyrazole and pyridine derivatives are notoriously toxic to aquatic ecosystems, causing long-lasting effects on marine life. Under no circumstances can this compound or its rinsate enter the municipal drain system[4].

Pathway N1 N-hydroxymethyl Pyrazole (Stable in Neutral pH) N2 Aqueous Acid/Base (Hydrolysis) N1->N2 pH shift N3 Parent Pyrazole (Aquatic Toxin) N2->N3 N4 Formaldehyde (Volatile Carcinogen) N2->N4

Fig 1. pH-dependent hemiaminal dissociation pathway releasing toxic formaldehyde.

Quantitative Hazard & Disposal Parameters

To ensure operational clarity, the physicochemical hazards and their corresponding disposal parameters are summarized below.

Chemical LiabilityHazard ManifestationOperational Disposal Requirement
Hemiaminal Linkage Formaldehyde off-gassing in solutionMaintain waste stream pH between 6.0 and 8.0.
Heterocyclic Nitrogen NOx generation upon combustionIncinerator must feature an alkaline gas scrubber.
Aromatic Stability Incomplete breakdownRotary kiln/liquid injection at >1000°C required.
Ecotoxicity Harmful to aquatic life (LC50/EC50)100% secondary containment; zero drain disposal.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified, preventing dangerous downstream mixing by Environmental Health and Safety (EHS) personnel.

Phase 1: Segregation and Stabilization
  • Action: Isolate the compound from all corrosive waste streams. Verify that the designated hazardous waste container is chemically neutral (pH 6–8) and free of strong oxidizing agents.

  • Causality: Exposure to acidic or basic waste (e.g., nitric acid, sodium hydroxide) catalyzes the dissociation of the N-hydroxymethyl group, releasing formaldehyde gas which can pressurize and rupture sealed waste carboys[2].

  • Validation Step: Before adding the compound, dip a pH indicator strip into the residual solvent of the waste container to confirm neutrality.

Phase 2: Dissolution for Incineration
  • Action: Dissolve the solid chemical waste in a compatible, highly combustible solvent (e.g., ethanol, isopropanol, or DMSO) before transferring it to the liquid hazardous waste stream.

  • Causality: Solid heterocyclic compounds can cause localized incomplete combustion. Dissolving the compound ensures it can be processed via liquid injection incineration, which reliably achieves the >1000°C temperatures required to fully oxidize the stable pyridine and pyrazole rings[3][4].

  • Validation Step: Visually inspect the solution to ensure complete dissolution (no particulate suspension) to prevent the clogging of incinerator injection nozzles.

Phase 3: Containment and Labeling
  • Action: Store the solution in a high-density polyethylene (HDPE) or glass container. Label the container explicitly: "Hazardous Waste: Pyridine/Pyrazole Derivatives (Aquatic Toxicity) & Potential Formaldehyde Precursors."

  • Causality: Generic labeling (e.g., "Organic Waste") is insufficient. Explicit labeling prevents EHS personnel from consolidating this waste with incompatible chemicals, mitigating the risk of violent exothermic reactions.

  • Validation Step: Cross-reference the label with your institution's EHS digital tracking system before moving the container to the flammable/toxic storage cabinet.

Phase 4: High-Temperature Incineration (EHS / Vendor Level)
  • Action: Transfer the waste to a licensed facility for rotary kiln or liquid injection incineration equipped with an afterburner and an alkaline scrubber.

  • Causality: The combustion of nitrogen-rich heterocycles inevitably generates toxic nitrogen oxides (NOx). The afterburner ensures the complete destruction of the aromatic rings, while the alkaline scrubber neutralizes the acidic NOx gases before they can be vented into the atmosphere[4].

Workflow A 1. Waste Generation (Solid/Solution) B 2. Segregation (Isolate from Acids/Bases) A->B C 3. Dissolution (Combustible Solvent) B->C D 4. Labeling & Storage (Toxic, Flammable Cabinet) C->D E 5. EHS Transfer (Licensed Hazardous Waste) D->E F 6. High-Temp Incineration (>1000°C with NOx Scrubber) E->F

Fig 2. End-to-end hazardous waste disposal workflow for N-hydroxymethyl heterocycles.

Emergency Spill Response

In the event of an accidental release on the benchtop or floor, standard organic spill kits are insufficient due to the aquatic toxicity and potential formaldehyde off-gassing.

  • Evacuate and Ventilate: Immediately clear the area and increase local exhaust ventilation. Don appropriate PPE, including nitrile gloves, safety goggles, and a respirator if ventilation is compromised.

  • Mechanical Recovery (Solid Spill): Mechanically recover the powder using non-sparking tools to avoid generating airborne dust. Place the recovered material into a sealable HDPE container. Do not use water to wash the powder down the drain [4].

  • Chemical Decontamination: Only after all bulk material has been collected, wash the spill site with a neutral detergent and water. Collect the rinsate using absorbent pads and dispose of the pads in the same hazardous waste container as the bulk powder.

References

  • Structural Requirements for the Formation of Carbinolamines (Formaldehyde Precursors) Source: Aston University / NIH URL:[Link]

  • Study of the Addition Mechanism of Azoles to Formaldehyde in Aqueous Solutions Source: PubMed Central (PMC) URL:[Link]

Sources

Handling

Personal protective equipment for handling (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

An In-Depth Technical Guide to the Safe Handling of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol As a newly synthesized or uncharacterized Active Pharmaceutical Ingredient (API), (5-ethyl-3-(pyridin-4-yl)-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

As a newly synthesized or uncharacterized Active Pharmaceutical Ingredient (API), (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol requires stringent, precautionary handling protocols. In the absence of a complete toxicological profile, laboratory professionals must apply "Basic Prudent Practices" and assume high toxicity[1].

This guide provides a comprehensive, self-validating operational framework for researchers, scientists, and drug development professionals. By understanding the structural causality of the compound's potential hazards, laboratories can implement robust Personal Protective Equipment (PPE) and logistical strategies to ensure absolute operational safety.

Part 1: Structural Hazard Anticipation (The "Why")

Effective safety protocols are not born from blind compliance, but from a deep mechanistic understanding of the chemical . We must analyze the structural moieties of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol to anticipate its hazard profile:

  • The Pyridine & Pyrazole Moieties: Both pyridine and pyrazole rings are privileged scaffolds in pharmacology, frequently found in kinase inhibitors, NSAIDs, and neuroactive drugs. Because they are designed for high-affinity biological target engagement, even microgram-level systemic exposure can trigger potent physiological responses.

  • The N-Hydroxymethyl Group (-CH2OH): This is the most critical safety variable. N-hydroxymethyl azoles are hemiaminal-like structures. Under physiological conditions (pH 7.4) or in slightly acidic microenvironments, this group can undergo hydrolysis to release the parent pyrazole and formaldehyde . Formaldehyde is a known carcinogen, potent protein cross-linking agent, and severe skin/respiratory sensitizer.

Part 2: Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and dermal permeation, the following PPE is mandatory. The selection is based on the and specific chemical permeation data.

PPE CategorySpecification & StandardQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloved)≥ 5 mil thickness per layerPyridine derivatives can rapidly permeate latex. Double-gloving with nitrile provides a quantifiable breakthrough buffer against dermal absorption.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles100% ocular sealProtects against micro-aerosolization of the powder and potential splash events during solvent addition.
Respiratory Protection NIOSH-Approved N95 or P100 Particulate Respirator≥ 95% to 99.97% filtration efficiencyMandatory if weighing outside a closed system to prevent inhalation of potentially formaldehyde-releasing dust.
Body Protection Disposable Tyvek® Lab Coat with knit cuffsN/A (Full torso/arm coverage)Prevents accumulation of biologically active API on woven fabrics, mitigating secondary exposure to the operator[3].

Part 3: Operational Plan & Self-Validating Methodologies

The following step-by-step methodologies are designed as "self-validating systems"—meaning the protocol inherently verifies its own safety and accuracy at each step, eliminating single points of failure.

Protocol A: Workspace Preparation
  • Airflow Verification: Before initiating work, visually verify the airflow of the Class II Biological Safety Cabinet (BSC) or chemical fume hood using a delicate task wipe (Kimwipe). The tissue should be actively pulled inward. Causality: Electronic sensors can fail; a physical visual check ensures active negative pressure.

  • Anti-Static Mitigation: Lay down a disposable, anti-static weigh mat. Causality: Fine heterocyclic powders hold static charges, causing them to repel from spatulas and aerosolize. Anti-static mats ground the area, keeping the powder localized.

Protocol B: Closed-System Weighing (The "Tare-Transfer-Tare" Method)

To prevent the analytical balance from becoming a contamination vector, never transport open API containers across the laboratory.

  • Place the empty, capped target vial on the analytical balance. Tare the balance to 0.0000 g.

  • Remove the capped vial and transfer it into the certified fume hood.

  • Inside the hood, uncap the vial and transfer the estimated mass of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol using an anti-static micro-spatula.

  • Cap the vial tightly inside the hood.

  • Return the sealed vial to the balance to record the exact mass.

  • Validation: If the mass is incorrect, return the closed vial to the hood before making adjustments. The balance is never exposed to the open powder.

Protocol C: In-Situ Solubilization
  • Whenever possible, add your solvent (e.g., DMSO, Methanol, or buffer) directly to the weighing vial inside the fume hood immediately after mass confirmation.

  • Causality: Handling the compound in solution completely eliminates the inhalation hazard associated with dry powder aerosolization, drastically reducing the risk profile for downstream assays.

Part 4: Spill Response & Waste Management

Emergency Spill Protocol:

  • Powder Spills: Do not sweep dry powder. Dry sweeping introduces mechanical energy that aerosolizes the API. Instead, gently cover the powder with absorbent pads wetted with 10% methanol in water. The solvent traps the particles. Wipe inward toward the center of the spill to avoid spreading.

  • Decontamination: Wash the affected area with a surfactant-based cleaner, followed by a thorough wipe with 70% ethanol or isopropanol.

Waste Segregation: All consumables that contact the chemical (pipette tips, weigh boats, outer gloves) must be treated as hazardous pharmaceutical waste[4]. Label secondary containment clearly: "Hazardous Waste: Uncharacterized API (Contains Pyridine/Pyrazole derivative)." Do not mix with general organic solvent waste until chemical compatibility is explicitly verified[5].

Part 5: Operational Workflow Visualization

API_Handling A 1. Risk Assessment Identify as Uncharacterized API B 2. Hazard Anticipation (Formaldehyde Release / Cytotoxicity) A->B C 3. Engineering Controls (Class II BSC / Fume Hood) B->C D 4. PPE Verification (Double Nitrile, Goggles, Tyvek) C->D E 5. Closed-System Handling (Tare-Transfer-Tare Method) D->E F Exposure or Spill? E->F G Emergency Containment (Wet-Wipe Protocol) F->G Yes H Routine Decontamination (Surfactant / Solvent Wipe) F->H No I Hazardous Waste Segregation G->I H->I

Workflow for the risk assessment, handling, and decontamination of uncharacterized APIs.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Hierarchy of Controls." National Institute for Occupational Safety and Health. Available at:[Link]

  • Oklahoma State University Environmental Health and Safety. "Handling Unknown Chemicals." EHS Bulletin. Available at: [Link]

  • Humboldt State University. "Environmental Health & Safety Committee: Laboratory Safety and Unknown Chemicals." Available at:[Link]

  • Washington State University. "WSU Tri-Cities Laboratory Safety Manual: Hazardous Waste Management." Available at: [Link]

  • Taylor & Francis. "Standard methods and good practices in Apis honey bee omics research: Reducing Contamination." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
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